molecular formula C9H13BrO3 B1601494 Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate CAS No. 39086-05-0

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Cat. No.: B1601494
CAS No.: 39086-05-0
M. Wt: 249.1 g/mol
InChI Key: IGOWSOGBQMBHIY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (CAS 39086-05-0) is a high-value brominated cyclohexanone derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H13BrO3 and a molecular weight of 249.10 g/mol, features both a ketone and an ester functional group, with a reactive bromine atom at the 3-position . The most common and efficient synthetic route to this compound is through the electrophilic bromination of Ethyl 4-oxocyclohexane-1-carboxylate using bromine (Br2) in solvents such as acetic acid or chloroform, a reaction that proceeds with high regioselectivity for the 3-position . Its primary research value lies in its diverse reactivity; the bromine atom is amenable to substitution reactions with various nucleophiles (such as amines or thiols) to create novel derivatives, while the carbonyl group can undergo reduction or oxidation to access alcohol or carboxylic acid functionalities, respectively . These properties make it a crucial intermediate for constructing complex organic molecules and for exploring structure-activity relationships in medicinal chemistry. Furthermore, derivatives of this compound have shown promising antimicrobial properties in scientific studies, indicating its potential as a precursor in the development of new pharmaceutical agents . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWSOGBQMBHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512926
Record name Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39086-05-0
Record name Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for Cellular and Drug Development Research

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The initial CAS number provided (39086-05-0) corresponds to Ethyl 3-bromo-4-oxocyclohexanecarboxylate, a chemical intermediate. However, the context of the request, focusing on drug development, signaling pathways, and experimental workflows for researchers, strongly indicates an interest in the widely used cell viability reagent, MTT. The correct CAS number for MTT is 298-93-1. This guide will focus exclusively on MTT.

Introduction: The Central Role of MTT in Assessing Cell Viability

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT, is a yellow tetrazolium salt that has become an indispensable tool in cell biology and drug discovery.[1][2] Its primary application is in colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] The simplicity, reliability, and cost-effectiveness of the MTT assay have made it a cornerstone for high-throughput screening of potential therapeutic compounds and for fundamental research into cellular health.[4][5]

The fundamental principle of the MTT assay lies in the enzymatic conversion of the water-soluble yellow MTT into a water-insoluble purple formazan.[2][4][6] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2][3][6] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

Core Properties of MTT

A comprehensive understanding of the physicochemical properties of MTT is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 298-93-1
Molecular Formula C₁₈H₁₆BrN₅S[5][7]
Molecular Weight 414.32 g/mol [5]
Appearance Yellow solid[5]
Solubility Soluble in water (up to 10 mg/mL), ethanol (20 mg/mL), and buffered salt solutions/culture media (5 mg/mL).[8]
Storage Store at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[8]

Mechanism of Action: The Cellular Conversion of MTT to Formazan

The utility of the MTT assay is entirely dependent on the biochemical processes within viable cells. The reduction of the tetrazolium ring in MTT is a hallmark of metabolic activity.

The Process:

  • Cellular Uptake: MTT, being a positively charged molecule, can readily penetrate the cell and mitochondrial membranes of viable cells.[9]

  • Enzymatic Reduction: Within the mitochondria, NAD(P)H-dependent oxidoreductases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT.[6] This enzymatic reaction reduces the yellow MTT to a purple, water-insoluble crystalline product called formazan.[4][6]

  • Intracellular Accumulation: The formazan crystals accumulate within the cells.[10]

  • Solubilization and Quantification: To quantify the amount of formazan, a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the crystals, resulting in a colored solution.[2][10] The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2]

The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[4]

MTT_Mechanism Mechanism of MTT Reduction cluster_cell Intracellular Events MTT Yellow, Water-Soluble MTT Tetrazolium Salt Viable_Cell Viable Cell MTT->Viable_Cell Cellular Uptake Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases (e.g., Succinate Dehydrogenase) Formazan Purple, Water-Insoluble Formazan Crystals Enzymes->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Quantification Spectrophotometric Quantification (570 nm) Solubilization->Quantification Measurement

Caption: Cellular conversion of MTT to formazan.

Experimental Protocol: A Step-by-Step Guide to the MTT Assay

This protocol provides a generalized framework for performing an MTT assay. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[8] Mix thoroughly by vortexing or sonication.[8] Sterilize the solution by passing it through a 0.2 µm filter.[8][10] Store at -20°C, protected from light.[8]

  • Solubilization Solution: A common solubilizing agent is DMSO.[1] Alternatively, a solution of 4 mM HCl, 0.1% NP40 in isopropanol can be used.[8]

Assay Procedure for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[3]

  • Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired exposure time.[10] Include appropriate controls (e.g., vehicle-treated cells, untreated cells).

  • Addition of MTT: After the treatment period, carefully aspirate the culture medium.[8] Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization of Formazan: After incubation, add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

  • Shaking: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Gentle pipetting up and down may also be necessary.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6] The plate should be read within 1 hour of adding the solubilization solution.[8]

Data Analysis:

  • Background Subtraction: Average the absorbance readings for each sample and subtract the average absorbance of the background control wells (media and MTT solution without cells).[8]

  • Calculation of Cell Viability: Express the results as a percentage of the control (untreated or vehicle-treated cells). The amount of absorbance is proportional to the number of viable cells.[8]

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_Adherence Incubate for Cell Adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat Cells with Test Compounds Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution to Each Well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_Formazan Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Add_Solvent Shake_Dissolve Shake to Dissolve Formazan Crystals Add_Solvent->Shake_Dissolve Read_Absorbance Read Absorbance at 570 nm Shake_Dissolve->Read_Absorbance Analyze_Data Data Analysis (Calculate % Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (CAS: 39086-05-0) is a critical organic building block utilized extensively in medicinal chemistry and advanced synthetic workflows[1]. Characterized by its dual-functional nature—an alpha-bromo ketone and an ethyl ester—this compound serves as a highly reactive intermediate for constructing complex heterocyclic scaffolds, such as benzothiazole derivatives[2]. This whitepaper provides an authoritative technical guide on its physicochemical properties, mechanistic synthesis, and downstream applications in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in various solvent systems, planning purification steps, and mapping its reactivity profile[3].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester[4]
CAS Number 39086-05-0[1]
Molecular Formula C9H13BrO3[3]
Molecular Weight 249.104 g/mol [3]
Monoisotopic Mass 248.00481 g/mol [3]
Topological Polar Surface Area (TPSA) 43.4 Ų[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]

Structural Causality: The molecule possesses stereocenters at the C1 and C3 positions of the cyclohexane ring, leading to potential diastereomeric mixtures. The presence of the highly electronegative bromine atom adjacent to the carbonyl group (alpha-bromo ketone) significantly increases the electrophilicity of the alpha-carbon, making it highly susceptible to targeted nucleophilic attack in heterocycle synthesis.

Mechanistic Synthesis Pathway

The synthesis of this compound relies on the kinetically controlled alpha-bromination of Ethyl 4-oxocyclohexanecarboxylate. As an Application Scientist, it is crucial to understand why specific conditions are chosen rather than merely following the recipe.

Experimental Protocol (Self-Validating System)

The following procedure is adapted from established literature standards (e.g., US Patent 04219657)[4]:

  • Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 25.5 g of 4-ketocyclohexanecarboxylic acid ethyl ester in 450 mL of anhydrous ether[4]. Causality: Anhydrous ether is selected to prevent trace water from reacting with bromine to form hypobromous acid, which would lead to undesired oxidation or hydroxylation side-reactions.

  • Thermal Control: Cool the solution to -10°C[4]. Causality: Alpha-bromination is an exothermic process. Maintaining a sub-zero temperature ensures strict kinetic control, suppressing over-bromination (polybromination) and maintaining regioselectivity.

  • Bromination: Add 24 g of elemental bromine (Br2) dropwise over a period of 45 minutes[4]. Causality: Dropwise addition prevents localized heating and controls the steady generation of the enol intermediate, which is the rate-determining step before rapid bromonium ion capture.

  • Aqueous Quench & Wash: Wash the resulting colorless solution with 3 × 100 mL of distilled water[4].

  • Neutralization: Wash the organic layer with 2 × 50 mL of 5% sodium bicarbonate (NaHCO3) solution, followed by a final 2 × 100 mL water wash[4]. Causality: The bromination generates hydrobromic acid (HBr) as a stoichiometric byproduct. The NaHCO3 wash neutralizes residual HBr, preventing acid-catalyzed degradation or unwanted transesterification of the ethyl ester during concentration.

  • Desiccation & Concentration: Dry the ether solution over anhydrous magnesium sulfate (MgSO4) and remove the solvent on a steam bath[4].

  • Yield: The process typically yields ~37 g of crude 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester[4].

SynthesisWorkflow Start Ethyl 4-oxocyclohexanecarboxylate (25.5 g in 450 mL Anhydrous Ether) Reaction Kinetic Alpha-Bromination (24 g Br2 dropwise, -10°C, 45 min) Start->Reaction Thermal Control (-10°C) Workup1 Aqueous Quench & Wash (3 x 100 mL H2O) Reaction->Workup1 HBr Byproduct Generation Workup2 HBr Neutralization (2 x 50 mL 5% NaHCO3) Workup1->Workup2 Removal of Water-Soluble Impurities Drying Desiccation & Concentration (MgSO4, Steam Bath) Workup2->Drying Neutralized Organic Phase Product Ethyl 3-bromo-4-oxocyclohexane- 1-carboxylate (Yield: ~37 g) Drying->Product Solvent Evaporation

Figure 1: Experimental workflow for the alpha-bromination of ethyl 4-oxocyclohexanecarboxylate.

Applications in Drug Development & Medicinal Chemistry

In drug development, bifunctional molecules like this compound are highly prized. The distinct reactivity of its two functional groups allows for orthogonal modifications[2].

  • Heterocycle Synthesis: The alpha-bromo ketone is a classic precursor for the Hantzsch thiazole synthesis. By reacting with thioamides or thioureas, it rapidly forms 2-aminothiazole derivatives. These scaffolds are ubiquitous in medicinal chemistry, often serving as core pharmacophores for kinase inhibitors and anti-inflammatory agents.

  • Linker Attachment: The ethyl ester serves as a protected carboxyl synthon. Post-heterocycle formation, the ester can undergo base-catalyzed saponification to yield a free carboxylic acid, which can then be coupled with amines via standard amide coupling reagents (e.g., HATU, EDC) to attach targeting ligands or optimize pharmacokinetic properties.

ReactivityProfile Core Ethyl 3-bromo-4-oxocyclohexane- 1-carboxylate Site1 Alpha-Bromo Ketone Motif (Highly Electrophilic Center) Core->Site1 Site2 Ethyl Ester Group (Protected Carboxyl Synthon) Core->Site2 App1 Hantzsch Thiazole Synthesis (Reaction with Thioamides) Site1->App1 Nucleophilic Displacement App2 Saponification & Amidation (Linker/Prodrug Attachment) Site2->App2 Base-Catalyzed Hydrolysis

Figure 2: Bifunctional reactivity profile of the compound in drug design workflows.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch before downstream application, rigorous analytical validation is required:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum will display a characteristic 1:1 doublet for the molecular ion peak [M]+ and [M+2]+ at m/z ~248 and 250, corresponding to the ^79Br and ^81Br isotopes, respectively.

  • Nuclear Magnetic Resonance (1H NMR): The success of the bromination is confirmed by the appearance of a downfield-shifted proton signal (typically between 4.2 - 4.8 ppm) corresponding to the CH-Br proton. The integration of this peak relative to the ethyl ester protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm) confirms the purity and mono-bromination state of the product.

References[1] Title: this compound, min 97%, 10 grams | Source: CP Lab Safety | URL:Link[3] Title: ethyl 3-bromo-4-oxocyclohexanecarboxylate 39086-05-0 wiki | Source: Guidechem | URL:Link[4] Title: Synthesis of (A) 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester | Source: PrepChem | URL:Link[2] Title: EP0021940B1 - Nouveaux dérivés aminés du benzothiazole, leur procédé de préparation et leur application en thérapeutique | Source: Google Patents | URL:Link

Sources

Technical Monograph: Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is a specialized halogenated alicyclic intermediate used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients, including dopamine agonists and tetracyclic diterpenes. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic


-bromo ketone moiety allows for substitution or elimination reactions (yielding 

-unsaturated ketones), while the ester functionality remains available for derivatization or hydrolysis.
Digital Chemical Identifiers

The following identifiers are verified for the racemic mixture of diastereomers.

Identifier TypeValue
IUPAC Name This compound
CAS Number 39086-05-0
Molecular Formula

Molecular Weight 249.10 g/mol
SMILES CCOC(=O)C1CCC(=O)C(Br)C1
InChI String InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
InChIKey IGOWSOGBQMBHIY-UHFFFAOYSA-N

Synthetic Architecture

The synthesis of this compound is classically achieved via the regioselective


-bromination of ethyl 4-oxocyclohexanecarboxylate .
Mechanistic Rationale

The reaction relies on the acid-catalyzed enolization of the ketone. Although the starting material (ethyl 4-oxocyclohexanecarboxylate) has two


-positions (C3 and C5), they are chemically equivalent due to the plane of symmetry passing through C1 and C4. However, once the first bromine is introduced, the symmetry is broken.
  • Thermodynamic Control: The reaction is typically conducted at low temperatures (-10°C to 0°C) to prevent polybromination (dibromination at C3 and C5) and to minimize the formation of elimination byproducts (enones) in situ.

  • Solvent Choice: Anhydrous ether or dichloromethane is preferred to solubilize the organic reactants while allowing the hydrogen bromide (HBr) byproduct to be scavenged or removed.

Experimental Protocol

Note: This protocol involves the handling of bromine (


), a highly toxic and corrosive oxidant. All operations must be performed in a functioning fume hood.

Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[1]

  • Bromine (

    
    ) (1.0 equiv)
    
  • Anhydrous Diethyl Ether (Solvent)

  • Saturated

    
     (Quenching)
    

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with ethyl 4-oxocyclohexanecarboxylate dissolved in anhydrous ether (approx. 15-20 mL per gram of substrate).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. This is critical to kinetic control.

  • Addition: Add elemental bromine dropwise over 45–60 minutes. The rate should be slow enough to maintain the internal temperature below 0°C.

    • Visual Cue: The red-brown color of bromine should dissipate rapidly upon contact with the solution, indicating consumption.

  • Workup: Once addition is complete and the solution is colorless/pale yellow, wash the organic layer sequentially with:

    • Cold water (

      
      )
      
    • Saturated

      
       (
      
      
      
      ) to neutralize HBr.
    • Brine (

      
      ).
      
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporation) at low temperature (<40°C) to prevent thermal elimination of HBr.
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Ethyl 4-oxocyclohexanecarboxylate (Precursor) Process Dropwise Addition (-10°C, 45 min) Start->Process Reagent Bromine (Br2) Anhydrous Ether Reagent->Process Workup Wash: H2O / NaHCO3 Dry: MgSO4 Process->Workup Acid-Catalyzed Bromination Product This compound (Target) Workup->Product Isolation

Figure 1: Synthetic workflow for the regioselective bromination of ethyl 4-oxocyclohexanecarboxylate.

Reactivity Profile & Downstream Applications

The value of this molecule lies in its reactivity as an


-halo ketone. The bromine atom at C3 activates the adjacent protons, making the molecule highly susceptible to elimination and substitution reactions.
Key Reaction Pathways[2]
  • Dehydrobromination (Elimination): Treatment with a weak base (e.g., pyridine, quinoline, or LiBr/Li2CO3) effects the elimination of HBr to yield Ethyl 4-oxocyclohex-2-enecarboxylate . This

    
    -unsaturated ketone is a potent Michael acceptor and a dienophile for Diels-Alder cycloadditions.
    
  • Favorskii Rearrangement: Under strong alkoxide conditions,

    
    -halo ketones can undergo ring contraction (Favorskii rearrangement) to form cyclopentane derivatives, although this pathway competes with simple substitution depending on steric factors.
    
  • Nucleophilic Substitution: The C3-Br bond is susceptible to

    
     displacement by thiols, azides, or amines, allowing for the introduction of heteroatoms at the 3-position.
    
Application Logic Visualization

ReactivityPathways Core This compound Elimination Elimination (Base) Product: Ethyl 4-oxocyclohex-2-enecarboxylate Core->Elimination -HBr (Pyridine/Li2CO3) Substitution Nucleophilic Substitution (Nu-) Product: 3-Substituted derivatives Core->Substitution SN2 Mechanism Pharma Pharma Applications Dopamine Agonists Tetracyclic Diterpenes Elimination->Pharma Scaffold Utilization

Figure 2: Primary reactivity pathways and downstream pharmaceutical utility.

Stereochemical Considerations

The commercial supplies of CAS 39086-05-0 are typically racemic mixtures of diastereomers .

  • Chiral Centers: C1 (ester attachment) and C3 (bromine attachment).

  • Diastereomers: The relationship between the C1-ester and C3-bromide can be cis or trans.

  • Implication: In drug discovery, resolution of these isomers is often required post-synthesis. However, if the next step is elimination to the enone (destroying the C3 chiral center), the stereochemistry at C3 becomes irrelevant, simplifying the workflow.

Safety and Handling Guidelines

  • Lachrymator: Like many

    
    -halo ketones, this compound is a potent lachrymator (tear gas agent). It must be handled strictly within a fume hood.
    
  • Skin/Eye Irritant: Causes severe irritation.[2] Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The compound is sensitive to moisture and light, which can accelerate decomposition and darkening.

References

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12917737, Ethyl 3-bromo-4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Mamaghani, M., et al. (2008).[3] A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Impurity Profiling of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the impurity profile, genesis, and control strategies for Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate , a critical intermediate in the synthesis of fused heterocyclic pharmaceutical ingredients (APIs).

Executive Summary & Compound Profile

This compound (CAS: 39086-05-0) is a functionalized cyclohexane scaffold employed primarily in the synthesis of tetrahydrobenzothiazoles (via Hantzsch condensation) and tetrahydrocarbazoles (via Fischer indole synthesis).

As an


-halo ketone , this molecule possesses inherent reactivity that dictates its impurity profile. It is an electrophile prone to nucleophilic substitution, but its instability leads to spontaneous elimination of hydrogen bromide (HBr), resulting in 

-unsaturated ketones (enones). Understanding this instability is the cornerstone of effective quality control.
Core Chemical Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 249.10 g/mol
Key Functionality

-Bromo Ketone (C3/C4), Ester (C1)
Stereochemistry Mixture of cis and trans diastereomers (racemic)

Synthetic Origin & Impurity Genesis

The commercial synthesis of this intermediate typically proceeds via the


-bromination  of Ethyl 4-oxocyclohexane-1-carboxylate . This reaction is thermodynamically and kinetically controlled to favor monobromination, but competing pathways are unavoidable.
The Reaction Pathway

The mechanism involves the acid-catalyzed enolization of the C4 ketone, followed by electrophilic attack by bromine (


) or N-bromosuccinimide (NBS).

Key Impurity Vectors:

  • Incomplete Conversion: Residual starting material.

  • Over-Bromination: The inductive effect of the first bromine atom deactivates the

    
    -position, but under forcing conditions or poor mixing, dibromination occurs at C5.
    
  • Elimination (Thermolysis): The product is thermally labile. Elimination of HBr yields the conjugated enone.

  • Hydrolysis: Moisture ingress attacks the ester linkage.

Visualization: Impurity Genesis Workflow

The following diagram illustrates the mechanistic divergence leading to specific impurities.

ImpurityGenesis SM Starting Material (Ethyl 4-oxocyclohexane-1-carboxylate) Enol Enol Intermediate SM->Enol Acid Cat. Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Rxn Target TARGET (this compound) Enol->Target + Br2 / NBS Imp_B Impurity B (3,5-Dibromo species) Target->Imp_B + Excess Br2 (Over-bromination) Imp_C Impurity C (Elimination Product/Enone) Target->Imp_C - HBr (Thermal Stress) Imp_D Impurity D (Hydrolyzed Acid) Target->Imp_D + H2O (Hydrolysis)

Figure 1: Mechanistic pathway showing the genesis of critical impurities from the bromination of ethyl 4-oxocyclohexane-1-carboxylate.

Detailed Impurity Profile

The following table categorizes the most prevalent impurities found in commercial lots.

CodeCommon NameStructure DescriptionOriginRisk Factor
IMP-A Starting Material Ethyl 4-oxocyclohexane-1-carboxylateIncomplete reaction stoichiometry.Low: Inert in many subsequent couplings, but lowers potency.
IMP-B Dibromo Adduct Ethyl 3,5-dibromo-4-oxocyclohexane-1-carboxylateExcess brominating agent or localized hot-spots during addition.High: Can lead to complex side-products in heterocycle synthesis.
IMP-C Enone (Elimination) Ethyl 4-oxocyclohex-2-ene-1-carboxylateThermal degradation or base-catalyzed elimination of HBr.Critical: Michael acceptor; potential genotoxic impurity (PGI).
IMP-D Acid Derivative 3-bromo-4-oxocyclohexane-1-carboxylic acidHydrolysis of the ethyl ester due to moisture.Medium: Alters solubility; interferes with base-catalyzed steps.
IMP-E Aromatized Species Ethyl 4-hydroxybenzoate derivativesOxidative aromatization under harsh acidic stress.Low: Rare under standard storage conditions.
Deep Dive: The Elimination Risk (IMP-C)

The transformation of the target molecule into IMP-C is the primary stability concern.

  • Mechanism: E1cB or E2 elimination of HBr.

  • Trigger: Elevated temperatures (>40°C) or presence of weak bases (even traces of water/alcohol can facilitate this over time).

  • Consequence: The resulting enone is a Michael acceptor. In drug synthesis, this species can alkylate nucleophilic residues on proteins or DNA, flagging it as a potential mutagenic impurity (PMI) that requires tight control (often < ppm levels).

Analytical Strategy & Detection

Due to the thermal instability of the target, GC-MS is often unsuitable as it can artificially generate IMP-C (Enone) inside the injection port. HPLC is the gold standard for purity assessment.

Recommended HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the

    
    -bromo ketone).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Ester) and 254 nm (Enone enhancement).

  • Note: Avoid methanolic solvents if possible, as transesterification can occur over long run times.

NMR Signature for Verification
  • Target (3-Bromo): Look for the

    
    -proton multiplet at 
    
    
    
    4.4–4.6 ppm
    .
  • IMP-A (SM): Absence of signal > 3.0 ppm (except ester quartet).

  • IMP-C (Enone): Distinct alkene protons at

    
     6.0–7.0 ppm .
    

Handling, Stabilization & Remediation

Proper handling is essentially a method of impurity control.

Storage Protocols
  • Temperature: Store at -20°C . At room temperature, the compound slowly turns brown/black due to HBr release and polymerization.

  • Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen accelerates radical degradation.

  • Additives: Commercial samples may contain trace acid scavengers (e.g., epoxides or solid carbonates) to neutralize evolved HBr, though this is rare for intermediates intended for GMP synthesis.

Remediation (Purification)

If a batch degrades:

  • Do NOT Distill: The boiling point is too high; thermal elimination will convert the bulk to the enone (IMP-C).

  • Recrystallization: feasible if the compound is solid (often low-melting). Solvents: Hexane/EtOAc mixtures.

  • Chromatography: Rapid silica gel filtration (Flash chromatography).

    • Warning: Silica is slightly acidic/polar and can catalyze elimination. Use neutral alumina or buffered silica if recovery is low.

Decision Logic for Quality Control

QCDecision Sample Batch Sample Analysis Check_Enone Check Enone (IMP-C) (> 0.5%?) Sample->Check_Enone Check_Acid Check Acid (IMP-D) (> 1.0%?) Check_Enone->Check_Acid No Reprocess REPROCESS (Silica Filtration) Check_Enone->Reprocess Yes (High Enone) Pass RELEASE BATCH Check_Acid->Pass No Reject REJECT / DESTROY Check_Acid->Reject Yes (Hydrolysis Irreversible) Reprocess->Sample Retest

Figure 2: Quality Control Decision Tree for commercial lots of this compound.

References

  • Synthesis & Reactivity of

    
    -Bromo Ketones: 
    
    • Advanced Organic Chemistry: Part B: Reactions and Synthesis, Carey, F. A.; Sundberg, R. J., 5th Edition.[1] (General reactivity context).

  • Product Specification & Impurity Data
  • Precursor Data (Ethyl 4-oxocyclohexane-1-carboxylate)

    • PubChem Compound Summary for CID 317638, National Center for Biotechnology Information (2025). Available at: [Link]

  • Pharmaceutical Relevance (Triptan Synthesis Context)

Sources

Methodological & Application

Synthesis of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate from ethyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026


-Bromination of 4-substituted Cyclohexanones

Executive Summary

This application note details the protocol for the regioselective


-monobromination of ethyl 4-oxocyclohexanecarboxylate  (CAS 17159-79-4) to synthesize ethyl 3-bromo-4-oxocyclohexane-1-carboxylate  (CAS 39086-05-0).

This transformation is a critical intermediate step in the synthesis of aminothiazole-based pharmaceutical scaffolds (via Hantzsch synthesis) and rigidified bicyclic systems. The protocol prioritizes the Bromine (


) in Glacial Acetic Acid  method due to its scalability and atom economy, while offering an N-Bromosuccinimide (NBS)  alternative for bench-scale medicinal chemistry applications where handling liquid bromine is undesirable.
key Reaction Scheme

ReactionScheme SM Ethyl 4-oxocyclohexane- 1-carboxylate Product Ethyl 3-bromo-4-oxocyclohexane- 1-carboxylate SM->Product Reagents Br2 (1.0 eq) cat. HBr/AcOH 0°C to RT Reagents->Product SideProduct Side Product: 3,5-Dibromo species Product->SideProduct Excess Br2

Figure 1: General reaction scheme for the monobromination. Note that the starting material possesses a plane of symmetry which is broken upon bromination, resulting in a racemic mixture of diastereomers.

Strategic Analysis & Chemical Logic

Regioselectivity and Stereochemistry

The starting material, ethyl 4-oxocyclohexanecarboxylate, possesses a plane of symmetry passing through C1 and C4. Consequently, the


-positions (C3 and C5) are chemically equivalent.
  • Monobromination: Introduction of a bromine atom at C3 creates two chiral centers (C1 and C3). The product is obtained as a mixture of diastereomers (cis/trans relative to the ester and bromide).

  • Thermodynamics: The reaction proceeds via an acid-catalyzed enol intermediate. The bromine attacks the enol anti-parallel to the developing carbonyl bond.

  • Challenge: The primary challenge is preventing over-bromination to the 3,5-dibromo species or elimination to the

    
    -unsaturated ketone (ethyl 4-oxocyclohex-2-enecarboxylate).
    
Reagent Selection
ReagentProsConsContext

/ AcOH
High atom economy, scalable, rapid kinetics.Hazardous handling, requires precise temp control.Preferred for >10g scale.
NBS /

Solid reagent (easier handling), milder conditions.Poor atom economy (succinimide waste), higher cost.Preferred for <1g scale.

High regioselectivity.Heterogeneous reaction, difficult workup (copper waste).Specialized applications only.

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting yield issues. The reaction is autocatalytic ; the byproduct HBr catalyzes the enolization of the remaining ketone.

Mechanism Ketone Ketone (SM) Protonation Protonation (H+ from AcOH/HBr) Ketone->Protonation Enol Enol Intermediate (Nucleophile) Protonation->Enol - H+ Attack Nucleophilic Attack on Br-Br Enol->Attack Iminium Oxonium Intermediate Attack->Iminium + Br2 Product Alpha-Bromo Ketone Iminium->Product - HBr Product->Protonation HBr regenerates catalyst

Figure 2: Acid-catalyzed halogenation mechanism. The generation of HBr accelerates the reaction, necessitating careful thermal management in the latter half of the addition.

Detailed Protocol: Bromine/Acetic Acid Method

Safety Warning: Elemental bromine is highly corrosive and toxic. Work must be performed in a functioning fume hood.[1] Wear double nitrile gloves and a face shield. Have sodium thiosulfate solution ready for spill neutralization.

Materials
  • Substrate: Ethyl 4-oxocyclohexanecarboxylate (1 equiv.)

  • Reagent: Bromine (

    
    ) (1.0 equiv.)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Diethyl Ether (

    
    )
    
  • Catalyst: 33% HBr in AcOH (0.05 equiv.) - Optional, to initiate reaction.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

  • Solvation: Dissolve ethyl 4-oxocyclohexanecarboxylate (e.g., 17.0 g, 100 mmol) in Glacial Acetic Acid (50 mL) or

    
     (100 mL).
    
    • Note: Ether allows for easier workup but requires strict temperature control (

      
      ). Acetic acid is better for solubilizing the intermediate enol but requires aqueous extraction later.
      
  • Initiation: Add catalytic HBr in AcOH (approx. 0.5 mL). Cool the solution to

    
     using an ice/water bath.
    
  • Bromination:

    • Prepare a solution of Bromine (16.0 g, 5.15 mL, 100 mmol) in 20 mL of the chosen solvent.

    • Add the bromine solution dropwise over 45–60 minutes.

    • Critical Process Parameter (CPP): The solution should decolorize (orange

      
       clear) before the next drop hits. If color accumulates, stop addition and allow the reaction to "catch up."
      
    • Maintain internal temperature

      
      .
      
  • Completion: After addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Validation: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 or Anisaldehyde. The product is less polar than the starting material.

  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Neutralization: Wash the combined organic layers with Saturated

      
       solution carefully (CO2 evolution!) until the aqueous layer is pH 8.
      
    • Wash with Saturated NaCl (Brine).

    • Dry over Anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate under reduced pressure (Rotovap) at

    
    .
    
    • Caution: Do not heat excessively;

      
      -bromo ketones are thermally labile.
      
  • Purification: The resulting oil is often pure enough (>90%) for subsequent steps (e.g., Hantzsch synthesis). If high purity is required, perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Alternative Protocol: NBS Method (Bench Scale)

For small-scale synthesis (<1g) or when liquid bromine is unavailable.

  • Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in

    
     or Benzene (or less toxic Cyclohexane/DCM).
    
  • Add N-Bromosuccinimide (NBS) (1.05 eq).

  • Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Ammonium Acetate (

    
    ).
    
  • Reflux for 2–4 hours.

  • Cool, filter off the precipitated succinimide.

  • Wash filtrate with water and brine, dry, and concentrate.

Quality Control & Data Analysis

Expected Analytical Data
TestExpected ResultInterpretation
Appearance Pale yellow to orange oilDarkening indicates decomposition/elimination.
TLC (

)
Higher than SMHalogenation decreases polarity relative to ketone.
GC-MS / LC-MS M+ = 248/250 (1:1 ratio)Characteristic Bromine isotope pattern (

).
1H-NMR

4.2-4.6 ppm (m, 1H)
The

-proton (CH-Br) appears downfield.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Poly-bromination Excess

or local high concentration.
Improve stirring; dilute

further; ensure dropwise addition is slow.
No Reaction Enolization not initiating.Add catalytic HBr or Acetyl Chloride; slightly warm to RT to start, then cool.
Elimination Product Basic workup too harsh or heat exposure.Use dilute bicarbonate; keep rotovap bath

.

References

  • General Procedure for Alpha-Bromination

    • Organic Syntheses, Coll.[1] Vol. 6, p. 193 (1988); Vol. 55, p. 24 (1976). (General methodology for cyclohexanone bromination).

  • Hantzsch Thiazole Synthesis Context

    • S. E.[2] Bramley, et al.[2] "The Hantzsch thiazole synthesis under acidic conditions." J. Chem. Soc., Perkin Trans.[2] 1, 1987, 639-643.[2]

  • Reagent Properties & Safety

    • PubChem CID 317638 (Ethyl 4-oxocyclohexanecarboxyl
  • Commercial Availability & CAS Verification

    • This compound (CAS 39086-05-0).[3]

Sources

Using ethyl 3-bromo-4-oxocyclohexane-1-carboxylate in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylate utilizing ethyl 3-bromo-4-oxocyclohexane-1-carboxylate as the key electrophile in a Hantzsch thiazole condensation.

This protocol is designed for medicinal chemists and process development scientists focusing on tetrahydrobenzothiazole scaffolds, which are critical pharmacophores in dopamine agonists (e.g., Pramipexole) and adenosine receptor modulators.

Introduction & Scientific Rationale

The Hantzsch thiazole synthesis is a powerful method for constructing thiazole rings by condensing


-haloketones with thioamides or thioureas. When applied to cyclic 

-haloketones, such as This compound (1) , the reaction yields fused bicyclic systems—specifically, 4,5,6,7-tetrahydrobenzothiazoles.

This specific transformation is of high value in drug discovery because the resulting scaffold mimics the ergoline structure found in dopamine agonists but lacks the metabolic liabilities of the indole system.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon (C3) bearing the bromine, displacing the halide (S_N2).
    
  • Condensation: The nitrogen of the isothiourea intermediate attacks the carbonyl carbon (C4).

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring, fusing it to the cyclohexane backbone.

Regiochemical Considerations

The starting material, ethyl 4-oxocyclohexane-1-carboxylate, is symmetric regarding positions 3 and 5. Monobromination breaks this symmetry, placing the bromide at C3. The subsequent Hantzsch closure is regioselective: the sulfur atom bonds to C3, and the nitrogen to C4. This places the ethyl ester at position 6 of the final tetrahydrobenzothiazole ring system.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
This compound 249.011.0Substrate (

-haloketone)
Thiourea 76.121.1 - 1.2Thioamide Source
Ethanol (Absolute) 46.07SolventReaction Medium (0.5 M)
Sodium Bicarbonate (sat. aq.) 84.01ExcessNeutralization (Workup)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10.0 g, 40.1 mmol) in absolute ethanol (80 mL).

  • Addition: Add thiourea (3.36 g, 44.1 mmol, 1.1 equiv) in a single portion.

    • Note: Thiourea may not dissolve immediately; it will go into solution upon heating.

  • Activation: Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

Phase 2: Reaction Monitoring
  • Duration: Maintain reflux for 2–4 hours.

  • IPC (In-Process Control): Monitor consumption of the bromo-ketone by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of the starting material peak (

      
      ) and appearance of the polar, UV-active product (
      
      
      
      , often streaks due to amine).
    • Observation: The product often precipitates as the hydrobromide salt (HBr) during the reaction as a white or off-white solid.

Phase 3: Workup & Isolation

The product exists as the HBr salt in the reaction mixture. Two isolation paths are available depending on the desired form.[2]

Path A: Isolation as Free Base (Recommended for Analytics)

  • Concentrate the reaction mixture under reduced pressure to remove most ethanol (approx. 20% volume remaining).

  • Dilute the residue with water (50 mL).

  • Slowly add saturated aqueous

    
     while stirring until pH 
    
    
    
    8–9. Evolution of
    
    
    will occur.
  • The free base will precipitate. Cool the mixture to 0–5°C for 30 minutes.

  • Filter the solid, wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL).

  • Dry under vacuum at 45°C.

Path B: Isolation as HBr Salt (Recommended for Storage)

  • Cool the reaction mixture to 0°C.

  • Filter the precipitated solid directly.

  • Wash with cold ethanol (10 mL) followed by diethyl ether.

  • Recrystallize from Ethanol/Water if purification is needed.

Process Visualization

The following diagram illustrates the synthetic workflow and the mechanistic logic.

HantzschSynthesis SM Ethyl 4-oxocyclohexane- 1-carboxylate Bromination Bromination (Br2, Et2O, -10°C) SM->Bromination Intermed Ethyl 3-bromo-4-oxo cyclohexane-1-carboxylate Bromination->Intermed Regioselective alpha-halogenation Transition Transition State (S-alkylation -> Cyclization) Intermed->Transition + Thiourea Thiourea Thiourea (EtOH, Reflux) Product Ethyl 2-amino-4,5,6,7- tetrahydrobenzothiazole- 6-carboxylate Transition->Product - H2O, - HBr

Figure 1: Synthetic workflow from the keto-ester precursor to the final tetrahydrobenzothiazole scaffold.

Characterization & Data Analysis

Confirm the structure of Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylate using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-

)

6.80 ppm (s, 2H, broad)

protons (exchangeable).

4.08 ppm (q, 2H)
Ethyl ester

.

2.50–2.70 ppm (m, 4H)
Allylic/Benzylic protons at C4 and C7 (adjacent to thiazole).

1.18 ppm (t, 3H)
Ethyl ester

.
13C NMR

166.0 ppm (C=N)
Thiazole C2 (attached to amino).

174.0 ppm (C=O)
Carbonyl of the ester.
Mass Spec

Consistent with formula

.

Troubleshooting & Optimization

Common Issues
  • Aromatization: If the reaction is run at excessive temperatures (>100°C) or in the presence of oxidants, the cyclohexane ring may partially aromatize to the benzothiazole. Solution: Maintain strictly inert atmosphere if oxidation is observed, though Hantzsch conditions are generally reducing/neutral.

  • Hydrolysis: The ethyl ester is stable under neutral reflux, but prolonged exposure to strong acid (HBr buildup) and water can lead to the carboxylic acid. Solution: Do not add water until the workup phase. Use absolute ethanol.

  • Regioisomers: While rare for this substrate, migration of the bromine can occur if the intermediate is stored too long. Solution: Use the bromo-ketone immediately after synthesis or store at -20°C.

Safety
  • 
    -Haloketones  are potent lachrymators and skin irritants. Handle strictly in a fume hood.
    
  • Thiourea is a suspected carcinogen. Wear nitrile gloves and particulate masks when weighing.

References

  • PrepChem. "Synthesis of 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester." PrepChem.com. Available at: [Link] (Accessed via search context 1.1).

  • Schneider, C. S., & Mierau, J. "Dopamine Autoreceptor Agonists: Resolution and Pharmacological Activity of 2,6-Diaminotetrahydrobenzothiazole and an Aminothiazole Analogue of Apomorphine." Journal of Medicinal Chemistry, 1987, 30(3), 494–498. (Foundational chemistry for Pramipexole-like scaffolds).
  • Google Patents. "Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole." WO2004041797A1.
  • Organic Syntheses. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Org.[1][3][4][5][6][7] Synth. 2018, 95, 425-438. Available at: [Link] (Analogous bromination conditions).

Sources

Application Notes and Protocols: Dehydrobromination of Ethyl 3-Bromo-4-oxocyclohexane-1-carboxylate for the Synthesis of Enones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α,β-Unsaturated ketones, or enones, are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical industry for the construction of complex molecular architectures. Their value stems from the conjugated system which allows for a variety of chemical transformations, including Michael additions and Diels-Alder reactions. A common and effective method for the synthesis of enones is the dehydrobromination of α-bromo ketones.[1][2] This application note provides a detailed guide for the dehydrobromination of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate to yield the corresponding enone, ethyl 4-oxocyclohex-2-ene-1-carboxylate. We will explore two robust and widely applicable protocols utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and lithium chloride in dimethylformamide (DMF).

Reaction Mechanism and Reagent Selection

The dehydrobromination of α-bromo ketones proceeds via an E2 elimination mechanism.[1][3] A base abstracts a proton from the carbon adjacent to both the carbonyl group and the bromine-bearing carbon (the α'-proton), leading to the formation of a double bond and the expulsion of the bromide ion. The choice of base and solvent system is critical for achieving high yields and minimizing side reactions.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered amidine base that is highly effective for promoting elimination reactions.[4] Its strong basicity and low nucleophilicity make it ideal for dehydrohalogenations, as it is less likely to participate in unwanted substitution reactions with the electrophilic carbonyl carbon or the carbon bearing the bromine.

  • Lithium Chloride in Dimethylformamide (DMF): This reagent system offers a milder alternative to strong organic bases. While the precise mechanism is subject to some debate, it is believed that the chloride ion can act as a weak base, and the lithium cation can coordinate with the carbonyl oxygen, increasing the acidity of the α'-protons. The polar aprotic nature of DMF facilitates the elimination process.

Experimental Protocols

This section details two distinct protocols for the dehydrobromination of this compound.

Protocol 1: Dehydrobromination using DBU in an Aprotic Solvent

This protocol is favored for its typically shorter reaction times and high yields.

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Slowly add DBU (1.2-1.5 eq) to the stirred solution at room temperature via syringe. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 4-oxocyclohex-2-ene-1-carboxylate.

Protocol 2: Dehydrobromination using Lithium Chloride in DMF

This protocol is a milder alternative, suitable for substrates that may be sensitive to strong organic bases.

Materials:

  • This compound

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq) and anhydrous lithium chloride (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. This reaction may require several hours to reach completion (4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF).

    • Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash thoroughly with water to remove residual DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Presentation

ParameterProtocol 1 (DBU)Protocol 2 (LiCl/DMF)
Base 1,8-Diazabicyclo[5.4.0]undec-7-eneLithium Chloride
Solvent THF or DCMDMF
Temperature Room Temperature80-100 °C
Reaction Time 1-4 hours4-24 hours
Typical Yield >85%70-85%

Characterization of Ethyl 4-oxocyclohex-2-ene-1-carboxylate

The successful synthesis of the target enone can be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system, typically in the range of δ 6.0-7.0 ppm. The remaining cyclohexene ring protons will appear as multiplets, and the ethyl ester will show a quartet and a triplet.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should display signals for the carbonyl carbon of the ketone (δ ~198 ppm), the ester carbonyl (δ ~172 ppm), and the two olefinic carbons (δ ~128-155 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the conjugated ketone (around 1685 cm⁻¹) and the ester carbonyl (around 1735 cm⁻¹).[5] The C=C stretching of the enone will appear around 1620 cm⁻¹.

Visualizations

Reaction Workflow

G cluster_start Starting Material cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_workup Work-up & Purification cluster_product Final Product start This compound p1_reagents DBU, Anhydrous THF/DCM start->p1_reagents Option 1 p2_reagents LiCl, Anhydrous DMF start->p2_reagents Option 2 p1_conditions Room Temperature, 1-4 h p1_reagents->p1_conditions workup Aqueous Work-up p1_conditions->workup p2_conditions 80-100 °C, 4-24 h p2_reagents->p2_conditions p2_conditions->workup purification Column Chromatography workup->purification product Ethyl 4-oxocyclohex-2-ene-1-carboxylate purification->product

Caption: Workflow for the synthesis of ethyl 4-oxocyclohex-2-ene-1-carboxylate.

Reaction Mechanism

Caption: E2 elimination mechanism for the dehydrobromination of an α-bromo ketone.

References

  • Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry.
  • ChemicalBook.
  • PubChem.
  • Fiveable. Dehydrobromination Definition - Organic Chemistry Key Term.
  • Supporting Information: Sulfoxide-medi
  • McMurry, J. E. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Organic Syntheses. stearolic acid.
  • PubChem.
  • ChemicalBook.
  • Chemical Synthesis Database.
  • Science of Synthesis Knowledge Upd
  • Taylor & Francis.
  • ResearchGate.
  • ChemicalBook.
  • LibreTexts. 22.
  • LibreTexts. 22.
  • Simson Pharma Limited.
  • PubChem. 4-Oxo-2-cyclohexene-1-carboxylic acid.
  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ResearchGate.
  • Facile and Efficient Method for a-Monobromination of Dicarbonyl Compounds with N-Bromosuccinimide.
  • Benchchem.
  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • OC-Praktikum. 1006 Bromination of 4-ethoxyacetanilide (phenacetin) to 3-bromo-4-ethoxyacetanilide.
  • Sigma-Aldrich.
  • NIH. (3S,4S,E)

Sources

Synthesis of bicyclic heterocycles using brominated cyclohexane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Synthesis of Bicyclic Heterocycles via Brominated Cyclohexane Scaffolds

Executive Summary

This guide details the strategic utilization of brominated cyclohexane intermediates—specifically


-bromocyclohexanone—to synthesize fused bicyclic heterocycles. These scaffolds, particularly 4,5,6,7-tetrahydrobenzothiazoles  and tetrahydroquinoxalines , are pharmacophores in neurodegenerative therapeutics (e.g., Pramipexole) and bio-active agrochemicals.

Unlike aromatic precursors, brominated cyclohexanes offer a unique stereochemical entry point, allowing for the retention of saturation in the carbocyclic ring while fusing a heteroaromatic system. This note provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield, reproducible synthesis.

Mechanistic Foundations & Strategic Value

The utility of


-bromocyclohexanone lies in its dual reactivity. It possesses an electrophilic carbon at the 

-position (activated by the bromine leaving group) and an adjacent carbonyl group. This "1,2-bifunctional" nature makes it an ideal partner for 1,3-binucleophiles (like thiourea, amidines, or diamines).
The "Why" Behind the Chemistry
  • Regioselectivity: The bromine atom directs the initial nucleophilic attack, locking the position of the heteroatom fusion.

  • Aromatization Driving Force: In reactions like the Hantzsch synthesis, the final dehydration step is thermodynamically driven by the formation of the stable heteroaromatic ring (thiazole), even though the cyclohexane ring remains saturated.

  • Synthetic Versatility: The bromine can be displaced by sulfur (thiazoles), nitrogen (imidazoles/pyrazines), or oxygen (furans), creating a divergent synthesis pipeline from a single precursor.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from a common brominated scaffold.

ReactionLandscape Precursor Cyclohexanone Intermediate α-Bromocyclohexanone (Activated Scaffold) Precursor->Intermediate Bromination (Br2/HBr or NBS) ProductA Tetrahydrobenzothiazole (e.g., Pramipexole core) Intermediate->ProductA Hantzsch Cyclization (- HBr, - H2O) ProductB Tetrahydroquinoxaline Intermediate->ProductB Condensation (- HBr, - H2O) Thiourea Thiourea/Thioamide Thiourea->ProductA Diamine 1,2-Diamines Diamine->ProductB

Figure 1: Divergent synthetic pathways from


-bromocyclohexanone yielding distinct pharmacophores.

Protocol A: Hantzsch Synthesis of 2-Amino-4,5,6,7-Tetrahydrobenzothiazole

This protocol is the industry standard for synthesizing the core scaffold of dopamine agonists. It utilizes the Hantzsch Thiazole Synthesis, condensing an


-haloketone with a thioamide.

Target: 2-Amino-4,5,6,7-tetrahydrobenzothiazole Reaction Type: Condensation / Cyclization Scale: 50 mmol (Pilot Scale)

Materials & Reagents
ReagentEquiv.AmountRole
Cyclohexanone1.04.9 g (50 mmol)Precursor
Bromine (

)
1.08.0 g (2.6 mL)Halogenating Agent
Thiourea2.07.6 gBinucleophile
Ethanol (Abs.)-50 mLSolvent
Water-100 mLSolvent/Workup
Sodium Hydroxide (20%)-As req.Neutralization
Step-by-Step Methodology

Step 1: In-Situ Bromination (The Activation) Rationale: Isolating


-bromocyclohexanone is hazardous (lachrymator) and it degrades. In-situ generation is safer and more efficient.
  • Dissolve cyclohexanone (50 mmol) in 20 mL of water/ethanol (1:1) in a three-necked flask equipped with a dropping funnel and internal thermometer.

  • Cool the solution to 0–5°C .

  • Add Bromine dropwise over 30 minutes.

    • Critical Control Point: The temperature must not exceed 10°C to prevent poly-bromination. The solution will turn yellow/orange.

  • Stir for 1 hour at 10°C until the bromine color fades, indicating conversion to 2-bromocyclohexanone.

Step 2: Hantzsch Cyclization

  • Add Thiourea (100 mmol) directly to the reaction vessel.

  • Heat the mixture to Reflux (approx. 78-80°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The sulfur atom of thiourea attacks the

      
      -carbon (displacing Br), followed by the nitrogen attacking the carbonyl. Dehydration yields the thiazole ring.
      
  • Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear.
    

Step 3: Workup & Isolation [1]

  • Cool the reaction mixture to room temperature.

  • The hydrobromide salt of the product may precipitate. Dissolve it by adding 50 mL of water.

  • Basify the solution to pH 9–10 using 20% NaOH solution.

    • Observation: The free base will precipitate as a solid.

  • Filter the solid and wash with ice-cold water (2 x 20 mL).

  • Recrystallization: Purify using hot ethanol to obtain white/off-white crystals.

Yield Expectation: 75–85% Melting Point: 88–90°C (Lit. val: 89°C).

Mechanistic Visualization (Graphviz)

HantzschMechanism Step1 Nucleophilic Attack (Thiourea Sulfur attacks α-Carbon) Step2 Intermediate Formation (S-alkylated isothiourea) Step1->Step2 - HBr Step3 Intramolecular Cyclization (Nitrogen attacks Carbonyl) Step2->Step3 Step4 Dehydration (-H2O) (Aromatization to Thiazole) Step3->Step4 - H2O

Figure 2: Step-wise mechanism of the Hantzsch cyclization transforming bromoketone to aminothiazole.

Protocol B: Synthesis of Tetrahydroquinoxalines

While less common than the thiazole route, reacting


-bromocyclohexanone with 1,2-diamines yields fused pyrazine derivatives.

Target: 1,2,3,4-Tetrahydroquinoxaline derivative Reagents: 1,2-Phenylenediamine or Ethylenediamine.

  • Preparation: Dissolve 1,2-phenylenediamine (10 mmol) in dry DMF (10 mL).

  • Addition: Add freshly prepared 2-bromocyclohexanone (10 mmol) dropwise at room temperature.

    • Note: Use of a base like

      
       (2 equiv) involves an 
      
      
      
      displacement followed by Schiff base formation.
  • Reaction: Stir at 60°C for 3 hours.

  • Oxidation (Optional): The immediate product is often the dihydro- or tetrahydro- species. To fully aromatize the pyrazine ring (yielding 5,6,7,8-tetrahydroquinoxaline), mild oxidation (e.g., air bubbling or

    
    ) may be required depending on the diamine used.
    

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters during execution:

IssueIndicatorRoot CauseCorrective Action
Low Yield Dark tarry crudePolymerization of bromoketoneKeep bromination temp <5°C; Use fresh reagents.
Poly-bromination Multiple TLC spotsExcess Bromine / High TempStrict stoichiometry (1.0 equiv

); Slow addition.
Incomplete Cyclization Intermediate persistsInsufficient heat/timeEnsure vigorous reflux; Check solvent boiling point.
Lachrymation Eye irritationVolatile

-bromoketone
Safety Critical: Always handle bromoketone in a fume hood. Destroy excess bromide with sodium thiosulfate.

References

  • Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (2007).

  • Synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. (2019). Russian Journal of General Chemistry.

  • Green synthesis of biologically active heterocycles of medicinal importance. (2021). Environmental Chemistry Letters.

  • Hantzsch Thiazole Synthesis. (Classic Reaction Reference). Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alpha-Bromination of Cyclohexanone Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of α-brominated β-keto esters. The α-bromination of cyclohexanone esters (such as ethyl 2-oxocyclohexanecarboxylate) is a foundational transformation in drug development and complex organic synthesis. However, researchers frequently encounter yield-limiting issues such as over-bromination, poor regioselectivity, and ester hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your monobromination yields.

Reagent Selection Workflow

Before beginning your synthesis, use the following decision matrix to select the most appropriate brominating agent for your specific cyclohexanone ester derivative.

ReagentSelection Start Evaluate Substrate (Cyclohexanone Ester) AcidSens Is the ester prone to acid hydrolysis? Start->AcidSens YesAcid Yes AcidSens->YesAcid NoAcid No AcidSens->NoAcid UseBDMS Use BDMS (0-5°C, High Yield) YesAcid->UseBDMS UseNBS Use NBS (Room Temp) NoAcid->UseNBS UseBr2 Use Br2 / AcOH (Risk of Di-bromination) NoAcid->UseBr2 If low cost needed

Decision matrix for selecting the optimal brominating agent based on substrate sensitivity.

Troubleshooting & FAQs

Q1: Why is my yield of the mono-brominated product so low, and how do I prevent di-bromination? Causality & Solution: In β-keto esters like ethyl 2-oxocyclohexanecarboxylate, the α-proton situated between the two carbonyl groups is highly acidic (pKa ~11-13), which facilitates rapid conversion into the enolate ion or enol tautomer [[1]](). This enol acts as the active nucleophile in the reaction 2. However, once the first bromine atom is installed, the resulting α-bromo-β-keto ester can still enolize. If highly reactive molecular bromine (Br₂) is used, the intermediate rapidly consumes a second equivalent of the electrophile, leading to di-bromination. Actionable Fix: Strictly control the stoichiometry to 1.0 - 1.05 equivalents of the brominating agent and maintain low temperatures. Transitioning from Br₂ to milder reagents like N-Bromosuccinimide (NBS) significantly suppresses over-bromination 3.

Q2: I am observing ester hydrolysis and ring-opening during the reaction. How can I protect the ester yield? Causality & Solution: Traditional bromination using Br₂ generates hydrobromic acid (HBr) as a stoichiometric byproduct 2. In the presence of adventitious water, this highly acidic environment catalyzes the hydrolysis of the ester group, often followed by spontaneous decarboxylation of the resulting β-keto acid 1. Actionable Fix: Avoid aqueous acidic conditions. Switch to anhydrous solvents (e.g., anhydrous dichloromethane) and utilize acid-free brominating agents. Bromodimethylsulfonium bromide (BDMS) is particularly effective, as it operates without the need for added base or Lewis acid catalysts, preserving the integrity of sensitive ester functionalities []().

Q3: What is the mechanistic advantage of using BDMS over traditional Br₂? Causality & Solution: BDMS acts as a highly controlled, electrophilic bromonium (Br⁺) source. Unlike Br₂, which can participate in radical pathways or generate harsh acidic environments, BDMS facilitates a purely ionic, chemoselective α-monobromination. It reacts selectively with the most stable enol tautomer of the 1,3-dicarbonyl system . The byproduct is dimethyl sulfide, which is easily removed during workup, avoiding the destructive acidic conditions associated with HBr generation.

Quantitative Data: Comparison of Brominating Agents
Brominating AgentOperating TemperatureTypical Yield (%)RegioselectivityPrimary ByproductsReference
Molecular Bromine (Br₂) 0–25 °C65–75%ModerateDi-brominated species, HBr4
N-Bromosuccinimide (NBS) Room Temp80–90%HighSuccinimide[[4]]()
Bromodimethylsulfonium Bromide (BDMS) 0–5 °C85–95%Very HighDimethyl sulfide[](), 4
Reaction Mechanism Pathway

Mechanism Keto β-Keto Ester (Keto Tautomer) Enol Active Nucleophile (Enol Tautomer) Keto->Enol Acid/Base Catalysis Bromonium Bromonium-like Intermediate Enol->Bromonium Electrophilic Br+ Attack Product α-Bromo-β-Keto Ester (Target Product) Bromonium->Product Deprotonation SideProd Di-brominated Byproduct Product->SideProd Excess Br2 / High Temp

Mechanistic pathway of acid/base-catalyzed enolization and electrophilic bromination.

Experimental Protocols
Protocol A: Mild Bromination using N-Bromosuccinimide (NBS)

Best for general laboratory scale where anhydrous conditions are easily maintained.

  • Preparation : In a flame-dried 100 mL round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (10 mmol) in anhydrous dichloromethane (30 mL).

  • Reagent Addition : Add N-Bromosuccinimide (10.5 mmol) portion-wise over 15 minutes at room temperature.

    • Self-Validation Check: The suspension will initially appear cloudy as the NBS is largely insoluble in DCM.

  • Reaction Monitoring : Stir the mixture for 1-2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2).

    • Self-Validation Check: The reaction is complete when the starting material spot is consumed and succinimide (a lighter, fluffy solid) precipitates at the surface.

  • Workup : Filter the precipitated succinimide. Wash the organic filtrate with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize trace acids, followed by a brine wash (20 mL).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-brominated ester 4.

Protocol B: High-Yield Regioselective Bromination via BDMS

Best for highly acid-sensitive esters or when maximum regioselectivity is required.

  • Preparation : Dissolve ethyl 2-oxocyclohexanecarboxylate (10 mmol) in anhydrous dichloromethane (25 mL) under an inert argon atmosphere.

  • Temperature Control : Cool the reaction vessel to 0–5 °C using an ice-water bath. Strict temperature control prevents over-reaction.

  • Reagent Addition : Add Bromodimethylsulfonium bromide (BDMS) (10 mmol) in one portion.

    • Self-Validation Check: The dissolution of BDMS and the evolution of dimethyl sulfide gas (distinct odor) indicate active bromination.

  • Reaction Monitoring : Stir for 1-3 hours at 0–5 °C until TLC indicates full conversion.

  • Workup : Quench the reaction with cold water (20 mL). Extract with dichloromethane (2 x 15 mL). Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Isolation : Concentrate in vacuo.

    • Self-Validation Check: Due to the high chemoselectivity of BDMS, the crude product often requires no further chromatographic separation, yielding a highly pure oil .

References
  • Master Organic Chemistry - Halogenation Of Ketones via Enols.
  • Benchchem - An In-depth Technical Guide to the Synthesis of N-(1-Bromo-2-oxopropyl)acetamide.
  • ResearchGate - A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS).
  • Smolecule - Buy Ethyl 3-bromo-2-oxocyclohexanecarboxylate | 30132-23-1.
  • NC State University Libraries - 22.7 Alkylation of Enolate Ions – Organic Chemistry.

Sources

Technical Support Center: Handling & Neutralizing Brominated Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Priority: Tier 1 (Health & Safety Critical) Topic:


-Bromo Ketones/Esters (Lachrymators)
Audience:  Synthetic Chemists, HSE Officers, Lab Managers

Emergency Response Module (The "Red" Zone)

Current Status: Active Spill or Acute Exposure

Q: I just dropped a vial of ethyl bromoacetate/phenacyl bromide outside the hood. What is the immediate protocol?

A: Evacuate, Isolate, then Neutralize. Do not attempt to wipe this up with paper towels; you will increase the surface area and vaporization rate, effectively gassing the room.

  • Evacuate: Clear the lab immediately. Close the door. Post a "DO NOT ENTER - LACHRYMATOR SPILL" sign.

  • Wait: Allow 15–30 minutes for the HVAC system to clear airborne aerosols if the volume was small (<5 mL).

  • Re-enter with PPE: Wear Silver Shield (Laminate) gloves (or double nitrile if unavailable, changed immediately after contact), goggles, and a lab coat. A full-face respirator with organic vapor cartridges is highly recommended.

  • The "Quench" Method:

    • Cover the spill gently with vermiculite or absorbent pads to stop spreading.

    • Flood the absorbent material with 10-20% Sodium Thiosulfate (

      
      )  solution.
      
    • Why? The thiosulfate anion (

      
      ) is a potent, soft nucleophile that rapidly displaces the bromide ion via an 
      
      
      
      reaction, converting the volatile lachrymator into a non-volatile, water-soluble salt.
    • Wait 20 minutes. The mixture should cease to smell pungent.

    • Collect as hazardous chemical waste.

Q: My eyes are burning despite the sash being down. What is happening?

A: You likely have "Fume Creep" or contaminated gloves.

  • Check your gloves: Did you touch the sash handle, your face, or your phone with gloves that handled the reagent?

    • Action: Discard gloves, wash hands with soap and cool water (hot water opens pores), and don new gloves.

  • Check the Sash: If the sash is too high (>18 inches), the capture velocity drops, and turbulence can pull vapors out.

    • Action: Lower sash to the lowest working height.

  • Check the Trap: If you are removing solvent (rotary evaporator) or drying the product (vacuum pump), are you venting into the hood?

    • Action: Ensure the vacuum pump exhaust is tubed directly into the hood duct or a secondary cold trap is used.

Operational Protocols (The "Blue" Zone)

Current Status: Planning or Executing Synthesis

Q: What is the correct setup to prevent "crying" during synthesis?

A: The "Closed-Loop" Containment Strategy. Standard bromination (e.g., using


 or NBS) generates HBr and volatile alkyl bromides.

The Protocol:

  • Temperature Control: Keep the reaction as cold as kinetically permitted. Lower temperature = lower vapor pressure.

  • Scrubber Trap: Connect the reaction vessel outlet to a trap containing 10% Sodium Thiosulfate or Sodium Bisulfite . This quenches escaping vapors.[1]

  • Addition: Use a pressure-equalizing addition funnel. Never pour open-mouthed.

Q: Which gloves actually protect against -bromo esters?

A: Nitrile is often insufficient for direct contact. Most researchers assume nitrile is universal. For alkylating agents like benzyl bromide, breakthrough times can be <10 minutes .

Glove MaterialProtection LevelBreakthrough Time (Est.)Recommendation
Silver Shield / Laminate High> 4 hoursMandatory for spills/pure handling
Double Nitrile (Thick) Moderate10–15 minsAcceptable for incidental splash only
Latex PoorImmediateDO NOT USE

Critical Insight: If you spill neat compound on nitrile gloves, remove them immediately . The chemical can permeate the glove and become trapped against your skin, causing a severe chemical burn that may not be felt immediately due to nerve damage.

Decontamination & Waste (The "Green" Zone)

Current Status: Cleanup and Glassware Washing

Q: I washed my flask in the sink and now the whole lab is evacuating. Why?

A: You committed the "Hydrophobic Liberation" error.


-Bromo esters are hydrophobic. When you rinse the flask with water, the compound does not dissolve; it forms an oily film. When you run hot water or scrub with a brush, you aerosolize the compound, creating a tear-gas cloud in the sink.

The "Thiosulfate Soak" Protocol (Self-Validating):

  • Do NOT put dirty glassware in the sink.

  • Prepare a bath of ethanolic potassium hydroxide (KOH) or aqueous Sodium Thiosulfate in a tub inside the fume hood.

  • Soak all glassware, spatulas, and septa in this bath for 1 hour .

  • Validation: Carefully smell the bath (waft technique). If the sweet/pungent odor persists, soak longer. If odorless, the alkylating agent is destroyed.

  • Wash: Only after quenching can you move the glassware to the sink for a standard detergent wash.

The Mechanism (The "Why")

Topic: TRPA1 Activation Pathway

Understanding the mechanism reinforces why these compounds are so potent even at low concentrations. They do not work by simple irritation; they covalently modify your nerve endings.

The TRPA1 Pathway Diagram

TRPA1_Mechanism Agonist α-Bromo Ester (Electrophile) TRPA1_Closed TRPA1 Channel (Closed State) Agonist->TRPA1_Closed Diffuses across membrane Cysteine N-Terminal Cysteines (C621, C641, C665) TRPA1_Closed->Cysteine Targets Reaction Covalent Modification (Alkylation) Cysteine->Reaction Electrophilic Attack TRPA1_Open TRPA1 Channel (Open State) Reaction->TRPA1_Open Conformational Change Influx Ca2+ / Na+ Influx TRPA1_Open->Influx Gating Pain Nociception (Pain/Tearing/Cough) Influx->Pain Depolarization

Caption: Mechanism of Action. The


-bromo ester acts as an electrophile, covalently alkylating specific cysteine residues on the TRPA1 ion channel, forcing it open and causing massive calcium influx perceived as burning pain.
Scientific Grounding

The intense pain response is mediated by the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[2] Unlike simple acid sensing, this is a covalent modification . The


-bromo ketone attacks cysteine residues (specifically C621, C641, and C665 in humans) on the N-terminus of the channel. This covalent bond "locks" the channel in an open state, causing sustained depolarization until the channel is recycled by the cell. This explains why the burning sensation persists even after flushing the eyes with water.

References

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4]

  • Hinman, A., et al. (2006).[5][6][7] "TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells." Proceedings of the National Academy of Sciences, 103(51). (Describes the cysteine modification mechanism).

  • Macpherson, L. J., et al. (2007).[6] "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[2][6][8] Nature, 445, 541–545.

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories."[3] 29 CFR 1910.1450.[3][4]

  • Ansell Chemical Resistance Guide. (Permeation data for organic halides).

Sources

Purification methods for ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (column vs recrystallization)

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. It addresses common challenges encountered when choosing between and executing column chromatography and recrystallization, ensuring you can make informed decisions to achieve the desired purity of this key synthetic intermediate.

Choosing Your Purification Strategy: Column Chromatography vs. Recrystallization

The selection of an appropriate purification method is critical and depends on the scale of your reaction, the nature of the impurities, and the required final purity. This compound, being an α-bromo ketone, presents unique stability challenges that influence this decision.[1]

Comparison of Purification Methods
FeatureColumn ChromatographyRecrystallization
Principle Differential partitioning of components between a stationary and mobile phase.[2][3]Difference in solubility of the compound and impurities in a solvent at different temperatures.[4][5]
Best For Separating complex mixtures, removing closely related impurities, and purifying oils or non-crystalline solids.Purifying crystalline solids from a smaller amount of impurities, and for large-scale purifications.
Advantages High resolution for complex mixtures. Applicable to a wide range of compounds.Cost-effective for large quantities. Can yield very high purity material. Relatively simple procedure.[6]
Disadvantages Can be time-consuming and labor-intensive.[2] Potential for product degradation on the stationary phase.[1][7] Requires significant solvent volumes.Not suitable for all compounds (e.g., oils). "Oiling out" can be a significant issue.[8][9] Yield can be compromised by the compound's solubility in the cold solvent.[10]
Key Considerations for this compound The acidic nature of silica gel can promote decomposition of this sensitive α-bromo ketone.[1] Careful selection of a less acidic stationary phase or deactivation of silica may be necessary.The compound must be a solid at room temperature. Finding a suitable solvent system where solubility differs significantly with temperature is crucial.
Decision-Making Workflow

The following flowchart can guide your choice between column chromatography and recrystallization for the purification of this compound.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_complex Is the impurity profile complex (e.g., multiple closely related byproducts)? is_complex->column_chromatography Yes oiling_out Did the compound 'oil out'? is_complex->oiling_out No successful_recrystallization Successful Purification? try_recrystallization->successful_recrystallization final_product Pure Product column_chromatography->final_product successful_recrystallization->is_complex No successful_recrystallization->final_product Yes oiling_out->column_chromatography No/Persistent troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) oiling_out->troubleshoot_recrystallization Yes troubleshoot_recrystallization->try_recrystallization

Caption: Decision workflow for purification method selection.

Column Chromatography: Troubleshooting & FAQs

Q1: My product seems to be decomposing on the silica gel column. What are the signs and what can I do?

A1: Decomposition of α-bromo ketones on silica gel is a common issue, often indicated by a darkening of the compound band (yellow to brown) and streaking on the TLC plate.[1] The acidic nature of silica gel can catalyze degradation pathways like dehydrobromination.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less likely to cause acid-catalyzed decomposition.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance to ensure a swift purification process.

    • Keep it Cold: If the compound is particularly sensitive, running the column in a cold room can help minimize thermal degradation.

Q2: I'm having trouble separating my product from a close-running impurity. How can I improve the resolution?

A2: Improving separation requires optimizing the mobile phase.

  • Troubleshooting Steps:

    • Solvent System Selection: The choice of solvent is crucial.[3] A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[11]

    • Fine-Tune the Eluent Polarity: If the spots are too close, decrease the polarity of the eluent. This will cause all compounds to move slower, increasing the difference in their elution times. For instance, if you are using 20% ethyl acetate in hexanes, try 15% or even 10%.

    • TLC Analysis is Key: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation (a ΔRf of at least 0.2 is ideal).[12]

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[3]

Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of petroleum ether and ethyl acetate.[13] Aim for an Rf value of around 0.3 for the desired product.[3]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to pack the silica gel evenly.[3]

    • Once the silica has settled, add another layer of sand on top to prevent disruption of the silica bed when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization: Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This often happens when the solution is supersaturated to a point where the compound's melting point is below the temperature of the solution.[14] The resulting oil can trap impurities, defeating the purpose of recrystallization.[9]

  • Troubleshooting Steps:

    • Slow Down the Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling significantly increases the chance of oiling out.[14]

    • Use More Solvent: The concentration of the solute may be too high. Add more of the hot solvent to the oiled mixture until it redissolves, then attempt to cool it again slowly.

    • Change the Solvent System: The chosen solvent may be too "good" or too "poor." If using a single solvent, try a different one. If using a mixed solvent system, adjust the ratio.[14]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.[9] Alternatively, add a small seed crystal of the pure compound to the cooled solution.

Troubleshooting "Oiling Out"

G start Observation: Compound 'Oils Out' reheat Reheat solution to redissolve the oil start->reheat add_solvent Add more of the primary solvent reheat->add_solvent slow_cool Allow to cool slowly to room temperature add_solvent->slow_cool scratch_seed Scratch flask or add seed crystal slow_cool->scratch_seed still_oiling Still Oiling Out? scratch_seed->still_oiling change_solvent Change solvent or solvent system still_oiling->change_solvent Yes crystals_form Crystals Form still_oiling->crystals_form No change_solvent->reheat

Caption: Workflow for troubleshooting "oiling out" during recrystallization.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yield can result from several factors.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[10] Using too much will keep more of your product dissolved when the solution is cooled.

    • Ensure Complete Crystallization: Cool the solution in an ice bath for an extended period (e.g., 30 minutes) to maximize the amount of product that crystallizes out of the solution.

    • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much or using room temperature solvent will redissolve some of your product.[10]

    • Check the Mother Liquor: After filtering, you can try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[10] For this compound, consider solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate). Continue adding the hot solvent in small portions until the solid just dissolves.[4]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass.

References
  • Google Patents. (n.d.). CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. TIFR. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Thieme. (2014). Science of Synthesis Knowledge Updates 2014/2. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Journal of Chemical Engineering of Japan. (n.d.). Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Retrieved from [Link]

  • Unknown. (n.d.).
  • Royal Society of Chemistry. (n.d.). Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • Separation Science. (2023, December 8). Activity and Decomposition. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-Bromocyclohex-3-Enecarboxylate. Retrieved from [Link]

  • YouTube. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-bromo-4-oxo-6-phenyl-4H-pyran-2-carboxylate. Retrieved from [Link]

Sources

Troubleshooting low yields in Hantzsch cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hantzsch cyclization reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this classic multicomponent reaction. Here, we address common issues leading to low yields and provide field-proven insights and protocols to optimize your synthesis of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address problems you might be facing at the bench.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the first parameters I should investigate?

When a Hantzsch reaction fails or provides poor yields, a systematic approach to troubleshooting is essential. Low yields can often be attributed to several fundamental factors.[1][2]

Primary Investigation Checklist:

  • Purity of Starting Materials: Impurities in your aldehyde, β-ketoester, or ammonia source can significantly hinder the reaction.[2][3] Aldehydes are particularly susceptible to oxidation.

    • Actionable Advice: Ensure the aldehyde is pure, potentially by running it through a short plug of silica or using a freshly opened bottle. Verify the quality of your β-ketoester and ammonia source (e.g., ammonium acetate).

  • Reaction Conditions (Temperature & Time): The classical Hantzsch synthesis often requires elevated temperatures (reflux) for extended periods, which can lead to product decomposition or side reactions.[1][4][5]

    • Actionable Advice: Start by ensuring your reaction has been heated appropriately and for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction stalls or degrades, consider lowering the temperature and extending the time, or conversely, employing methods like microwave irradiation to shorten the reaction time drastically.[4][5]

  • Catalyst Activity: While the reaction can proceed without a catalyst, yields and reaction times are significantly improved with one.[7] If you are using a catalyst, its activity might be compromised.

    • Actionable Advice: For acid catalysts like p-toluenesulfonic acid (PTSA), ensure they have not been deactivated.[1][5] If using a heterogeneous catalyst, confirm it has been properly activated and stored.[1] In the absence of a catalyst, consider adding one. Even a simple Brønsted acid can have a dramatic effect.[7]

  • Stoichiometry: The Hantzsch reaction is a multi-component condensation. Incorrect molar ratios are a common source of failure.

    • Actionable Advice: Double-check your calculations. The standard stoichiometry is 1 equivalent of aldehyde, 2 equivalents of a β-ketoester, and 1 equivalent of an ammonia source.[8]

Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

Side product formation is a frequent cause of low yields and purification headaches. The Hantzsch mechanism involves several intermediates, and competing reaction pathways can lead to undesired products.[2][4]

Common Side Products & Mitigation Strategies:

  • Knoevenagel Self-Condensation: The β-ketoester can react with itself.

  • Oxidation of 1,4-DHP to Pyridine: The desired dihydropyridine can be unintentionally oxidized to the corresponding pyridine, especially under harsh conditions or during workup.[3]

  • Formation of 1,2-Dihydropyridine Isomers: Rearrangement can sometimes lead to the formation of the 1,2-DHP isomer.[3]

  • Michael Addition Intermediates: Incomplete cyclization can leave Michael addition products in the final mixture.[2]

To minimize these side reactions:

  • Control the Temperature: Excessively high temperatures often promote side reactions and decomposition.[1][3] Running the reaction at the lowest effective temperature can improve selectivity.

  • Optimize Order of Reagent Addition: In some cases, the order of addition is critical.[4][9] Pre-forming the enamine (β-ketoester + ammonia) or the Knoevenagel product (aldehyde + β-ketoester) before combining them can sometimes lead to a cleaner reaction.[4][9]

  • Choose the Right Catalyst: The catalyst can influence selectivity between competing pathways.[10] Screening different Brønsted or Lewis acid catalysts may be beneficial.

Q3: The final aromatization of my 1,4-dihydropyridine is inefficient or uses harsh reagents. What are some better alternatives?

The conversion of the 1,4-DHP intermediate to the final pyridine product is a crucial oxidation step.[5] Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are effective but suffer from drawbacks like harsh conditions, difficult workups, and the formation of side products.[2][4][5]

Modern & Milder Oxidizing Agents:

Oxidizing AgentTypical ConditionsAdvantages
Iodine Refluxing methanolMilder conditions, good yields.[2]
Ferric Chloride (FeCl₃) Water as solventCan be used in a one-pot synthesis.[2][5]
Manganese Dioxide (MnO₂) Water or organic solventEffective and often used in one-pot procedures.[2][5]
Photochemical Conditions UV or visible lightMetal-free and can be very mild.[2]
Chromium Dioxide (CrO₂) VariousAn alternative to other chromium reagents.[2]

Actionable Advice: If you are struggling with the oxidation step, consider switching to one of these milder and often more efficient methods. A one-pot synthesis/aromatization using an agent like FeCl₃ can simplify the overall process and improve throughput.[5]

Q4: My crude product is difficult to purify. What are some effective purification strategies?

Purification can be challenging due to the nature of the product and potential byproducts.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure, solid 1,4-DHP products.[4][6]

    • Protocol: After initial isolation by filtration, wash the crude solid with a cold solvent like ethanol.[6] Dissolve the crude product in a minimal amount of a suitable hot solvent (ethanol is common) and allow it to cool slowly. If the product oils out, cool the solution in an ice-water bath.[11]

  • Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica gel is the standard approach.

    • Pro-Tip: Pyridine derivatives can "tail" on silica gel due to their basicity. To mitigate this, add a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent system.[2]

  • Acid-Base Extraction: For pyridine products (after aromatization), their basicity can be exploited.

    • Protocol: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic pyridine will move to the aqueous layer. Then, basify the aqueous layer and re-extract the pure pyridine back into an organic solvent.[2]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts of the Hantzsch reaction to deepen your understanding.

Q1: What is the accepted mechanism for the Hantzsch reaction?

The Hantzsch synthesis is a classic example of a multicomponent reaction where several bonds are formed in one pot. While at least five pathways have been proposed, the most commonly accepted mechanism proceeds through two key intermediates.[2][4][5][12]

  • Knoevenagel Condensation: One equivalent of the β-ketoester condenses with the aldehyde to form an α,β-unsaturated carbonyl compound (a Knoevenagel product).[8][9][12]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to form a β-enamino ester.[8][9][12]

  • Michael Addition & Cyclization: The enamine performs a Michael addition to the Knoevenagel product. This is followed by an intramolecular cyclization and a final dehydration step to yield the 1,4-dihydropyridine ring.[3][9][12]

Hantzsch_Mechanism cluster_1 Pathway 1: Knoevenagel Condensation cluster_2 Pathway 2: Enamine Formation cluster_3 Final Assembly Aldehyde Aldehyde Knoevenagel Knoevenagel Product (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel + Ketoester Ketoester1 β-Ketoester Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine (Michael Add.) Ammonia Ammonia Source Enamine Enamine Ammonia->Enamine + Ketoester Ketoester2 β-Ketoester DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation

Caption: The generally accepted mechanism of the Hantzsch synthesis.

Q2: How does the choice of catalyst impact the reaction yield and time?

The catalyst is critical for an efficient Hantzsch synthesis, directly influencing reaction time, temperature, and yield.[7] While the reaction can proceed thermally, catalyzed reactions offer significant advantages.[7] Catalysts are typically Brønsted or Lewis acids that activate the substrates.

Comparative Performance of Catalysts for a Model Reaction:

CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
None EthanolReflux865[7]
p-TSA EthanolReflux682[7]
Tannic Acid H₂O80194[7]
Fe₃O₄@SiO₂-SO₃H Ethanol600.596[7]
γ-Al₂O₃ Nanoparticles Solvent-Free900.0895[13]
Ceric Ammonium Nitrate (CAN) Solvent-FreeRT0.2594[5][14]

Key Takeaways:

  • Modern Catalysts: Heterogeneous catalysts like sulfonic acid-functionalized nanoparticles offer exceptional performance with high yields in very short times.[7]

  • Green Catalysts: Environmentally friendly options like tannic acid or even catalyst-free "on-water" protocols can be highly effective, minimizing the use of hazardous solvents.[7][15]

Q3: How can I make the Hantzsch synthesis more environmentally friendly?

Significant research has focused on developing "greener" protocols for the Hantzsch reaction to reduce waste and avoid hazardous materials.[5][15]

Green Chemistry Approaches:

  • Aqueous Media: Water is an excellent solvent for this reaction, often leading to improved yields and simple workup procedures.[5][15][16] An "on-water" protocol, where the reaction is performed in a suspension with minimal water, can be highly efficient.[15]

  • Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often results in cleaner products and excellent yields (82-94%).[4]

  • Ultrasonic Irradiation: Sonication, particularly in aqueous micellar solutions, has been shown to produce yields up to 96%.[4][5]

  • Solvent-Free Conditions: Many modern catalysts, such as γ-Al₂O₃ nanoparticles or CAN, work efficiently under solvent-free conditions, simplifying the process and reducing solvent waste.[5][13]

Experimental Protocols & Workflows
Protocol 1: Classical Hantzsch Synthesis (Symmetrical 1,4-DHP)

This protocol is a general guideline for a traditional synthesis.[6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC, observing the consumption of the aldehyde. The reaction is typically complete within 2-8 hours.[6]

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.[6]

  • Workup: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol to remove soluble impurities.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.[6]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol demonstrates a modern, rapid synthesis method.[4]

  • Setup: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and a suitable catalyst (e.g., PTSA, 10 mol%).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (typically 2-10 minutes).[4] Monitor pressure to ensure it remains within safe limits.

  • Workup: After cooling the vessel, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting Workflow

Use this logical diagram to systematically diagnose and solve issues with low yields.

Caption: A logical workflow for troubleshooting low product yields.

References
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem.
  • A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. (2025). Benchchem.
  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2006). ACS Publications. [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. ResearchGate. [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... (2020). ResearchGate. [Link]

  • Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines. (2025). Benchchem.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Catalysis. [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2012). PMC. [Link]

  • Synthesis of Hantzsch Dihydropiridine Using Water as Solvent, A Green Approach. IJNRD.org. [Link]

  • Best practices for handling anhydrous reactions for pyridine synthesis. (2025). Benchchem.
  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. (2025). Benchchem.
  • 4.2.5.2. Hantzsch Synthesis of Nifedipine. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. (2008). ResearchGate. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2009). Green Chemistry. [Link]

  • Learning from the Hantzsch synthesis. (2000). ACS Publications. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
  • Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. (2024). ResearchGate. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2021). Banaras Hindu University. [Link]

Sources

Optimal solvent systems for TLC of brominated cyclohexane esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. I am Dr. Aris, your Senior Application Scientist.

Below is a technical guide designed to troubleshoot and optimize the Thin Layer Chromatography (TLC) of brominated cyclohexane esters . This specific class of compounds presents a "perfect storm" of chromatographic challenges: low UV activity, conformational isomerism (cis/trans), and susceptibility to dehydrohalogenation on acidic silica.

Module 1: Solvent System Engineering

The Challenge: Cyclohexane rings are conformationally mobile. The separation of cis and trans diastereomers relies on exploiting the subtle differences in dipole moments caused by the equatorial vs. axial orientation of the bromine and ester groups. Standard polarity adjustments often fail here; you need selectivity tuning .

Primary Solvent Recommendations
System ClassSolvent Composition (v/v)Mechanism of ActionBest For
Standard Screening Hexane : Ethyl Acetate (EtOAc) (Start 95:5, gradient to 80:20)General polarity modulation.Initial purity checks; separating polar impurities.
Isomer Resolution Toluene : Diethyl Ether (90:10 to 95:5)Shape Selectivity. Toluene (Selectivity Group VII) interacts via

-electrons, often discriminating better between compact cis and extended trans isomers than aliphatic solvents.
Separating cis vs. trans diastereomers.
Solubility & Dipole Dichloromethane (DCM) : Hexane (20:80 to 50:50)Dipole-dipole interactions. DCM is a "Selectivity Group V" solvent, distinct from EtOAc (Group VI).[1]Compounds that streak or are insoluble in Hexane.
Stabilizer Add 0.5% Triethylamine (TEA) Basification. Neutralizes acidic silanol groups on the plate.Preventing "ghost spots" caused by HBr elimination.
The "Selectivity Triangle" Protocol

If Hexane/EtOAc fails to separate isomers:

  • Do not just add more polar solvent.[2]

  • Switch the carrier solvent to Toluene.

  • Switch the polar modifier from EtOAc to Diethyl Ether or MTBE.

  • Rationale: Changing the solvent class alters the adsorption energy of the diastereomers relative to the stationary phase.

Module 2: Visualization (Seeing the Invisible)

The Challenge: Aliphatic esters and alkyl bromides possess no significant UV chromophore . They will not absorb at 254 nm unless the ester group itself contains an aromatic ring (e.g., benzoate). You must use chemical derivatization.

Visualization Decision Matrix
ReagentPreparation / UsageSensitivityTarget Functionality
Iodine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) Chamber
Place plate in a jar with silica +

crystals.
Moderate (Reversible)Lipophilic zones turn yellow/brown.[3] Non-destructive; good for a quick check.
Phosphomolybdic Acid (PMA) 10% PMA in Ethanol.[4] Dip & Heat to 150°C.High Universal oxidative stain. Appears as dark blue/green spots on a yellow background. Best for aliphatic chains.
Anisaldehyde p-Anisaldehyde/H2SO4/AcOH/EtOH.[4][5] Dip & Heat.[2][4][6]HighDifferentiates functional groups by color.[2][3] Esters often turn pink/red or blue depending on substitution.
Silver Nitrate (

)
Spray: 0.1M

in water/acetone. Expose to UV.[2][4][6][7]
SpecificPrecipitates AgBr. Brominated spots turn grey/black upon UV exposure.

Module 3: Troubleshooting Guide (FAQ)

Q1: My compound appears as a long streak rather than a tight spot. What is happening?

  • Diagnosis: This is likely decomposition , not just poor solubility. Secondary alkyl bromides on a cyclohexane ring are prone to

    
     elimination (loss of HBr) catalyzed by the Lewis-acidic sites (Si-OH) on the silica gel.
    
  • The Fix: Pre-elute your TLC plate with a mobile phase containing 1% Triethylamine (TEA) , or add 0.5% TEA directly to your running solvent. This neutralizes the silica.

Q2: I see two spots very close together. Is this my product and an impurity?

  • Diagnosis: If you synthesized a brominated cyclohexane, this is almost certainly the cis/trans diastereomeric pair .

  • Verification: Run a 2D-TLC. Spot the compound, run it up, dry the plate, rotate 90°, and run it again in the same solvent. If the spots remain off-diagonal, they are distinct compounds (isomers). If they align on the diagonal, they are stable. If new spots appear, your compound is decomposing on the silica (see Q1).

Q3: My ester hydrolyzed back to the carboxylic acid on the plate.

  • Diagnosis: Silica gel contains adsorbed water and is acidic.

  • The Fix: Use oven-dried TLC plates (activate at 110°C for 30 mins) and ensure your solvent system is anhydrous.

Module 4: Visual Workflows

Workflow 1: Solvent Optimization Logic

SolventSelection Start Start: Screening StdSystem Hexane : EtOAc (9:1) Start->StdSystem Check Check Separation (Rf) StdSystem->Check Good Rf 0.3 - 0.7 Single Spot Check->Good Clear Separation Streaking Streaking / Tailing Check->Streaking Decomposition? Isomers Overlapping Isomers (Figure-8 spot) Check->Isomers Diastereomers? AddTEA Add 0.5% Triethylamine (Neutralize Silica) Streaking->AddTEA SwitchToluene Switch to Toluene : Ether (Shape Selectivity) Isomers->SwitchToluene SwitchDCM Switch to DCM : Hexane (Dipole Selectivity) Isomers->SwitchDCM Alt. Strategy AddTEA->StdSystem Re-run SwitchToluene->Check Re-evaluate

Figure 1: Decision tree for optimizing solvent systems based on observed TLC behavior (Streaking vs. Isomer overlap).

Workflow 2: Visualization Protocol

StainLogic Sample Developed Plate UV UV 254nm Check Sample->UV Decision Visible? UV->Decision Iodine Iodine Chamber (Reversible) Decision->Iodine No (Aliphatic) Mark Mark Spots (Pencil) Decision->Mark Yes (Aromatic) Iodine->Mark Destructive Destructive Stain Mark->Destructive PMA PMA Stain (General Aliphatic) Destructive->PMA Best General Anis Anisaldehyde (Functional Groups) Destructive->Anis Color Diff. AgNO3 AgNO3 Spray (Specific to Halides) Destructive->AgNO3 Confirm Br

Figure 2: Staged visualization strategy to maximize data recovery from a single plate.

References

  • Biotage. (2023).[1] Using TLC to Scout Flash Chromatography Solvents.[1] (Selectivity groups and Toluene usage). [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Detailed mechanisms of Iodine and PMA staining). [Link]

  • Organic Syntheses. (2006). Preparation of (1S, 2S)-trans-1-Benzoyloxy-2-bromocyclohexane.[8] (Specific solvent ratios for brominated cyclohexane esters). [Link]

  • University of Rochester. Solvent Systems For Flash Column Chromatography. (Polarity tuning and TEA usage). [Link]

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Technical Support Center: Optimizing Nucleophilic Substitution (SN2) & Minimizing Elimination (E2)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields during nucleophilic substitution (SN2) due to competing elimination (E2) side reactions. Because nucleophiles and bases are structurally similar (both possess lone pairs or


 bonds), there is an inherent mechanistic competition between attacking the electrophilic 

-carbon (SN2) and deprotonating the adjacent

-carbon (E2).

This guide provides causality-driven troubleshooting, quantitative parameters, and a self-validating protocol to help you isolate your desired substitution product.

G Substrate Alkyl Halide + Nucleophile/Base SN2 SN2 Pathway (Nucleophilic Attack on α-Carbon) Substrate->SN2 Good Nucleophile, Weak Base, Low Temp E2 E2 Pathway (Deprotonation at β-Carbon) Substrate->E2 Strong/Bulky Base, High Temp, Steric Hindrance SubProduct Substitution Product (Inversion of Configuration) SN2->SubProduct ElimProduct Elimination Product (Alkene Formation) E2->ElimProduct

Mechanistic divergence between SN2 substitution and E2 elimination pathways.

Troubleshooting FAQs: Causality & Solutions

Q1: I am using a primary alkyl halide, but my GC-MS shows a significant amount of alkene byproduct. Why is E2 outcompeting SN2 on an unhindered substrate? Causality: While primary alkyl halides are fundamentally predisposed to undergo SN2 substitution due to minimal steric hindrance at the


-carbon 1[1], the nature of your reagent is equally critical. If you are using a strong, bulky base (e.g., potassium tert-butoxide or LDA), the steric bulk of the base prevents it from achieving the necessary trajectory to overlap with the 

anti-bonding orbital of the C-X bond. Consequently, the reagent acts exclusively as a base, abstracting the more accessible

-proton and driving the E2 pathway 1[1]. Solution: Switch to a reagent that is a good nucleophile but a weak base. Reagents like azide (

), cyanide (

), thiolates (

), or halide salts (like NaI) are highly polarizable and weakly basic, heavily favoring the SN2 pathway over E2 1[1].

Q2: My secondary substrate yields a 50/50 mixture of substitution and elimination products in methanol. How can I shift this ratio to favor substitution? Causality: Secondary substrates sit on the mechanistic borderline. Your choice of solvent is inadvertently sabotaging the nucleophile. Methanol is a polar protic solvent. Protic solvents form a dense hydrogen-bond "cage" around the nucleophile, which lowers its Highest Occupied Molecular Orbital (HOMO) energy and drastically reduces its intrinsic nucleophilicity 2[2]. To break this cage, the reaction requires more activation energy, allowing the E2 pathway to compete effectively. Solution: Transition to a polar aprotic solvent such as acetone, DMF, or DMSO. Polar aprotic solvents solvate the counter-cation (e.g.,


) via ion-dipole interactions but leave the nucleophilic anion "naked" and free 3[3]. This significantly raises the ground-state energy of the nucleophile, accelerating the rate of SN2 reactions 4[4].

Q3: Does adjusting the reaction temperature actually help minimize elimination? Causality: Yes, temperature control is a fundamental thermodynamic lever. In an E2 elimination, two reactant molecules typically generate three product molecules (the alkene, the leaving group, and the conjugate acid). This results in a net increase in entropy (


). According to the Gibbs free energy equation (

), higher temperatures magnify this positive entropy term, making elimination thermodynamically favored over substitution 5[5]. Solution: Maintain the reaction mixture at the lowest feasible temperature (e.g., 0 °C to room temperature) to suppress the entropic advantage of the E2 pathway 1[1].
Quantitative Data: Parameters Influencing SN2 vs. E2
Reaction ParameterSN2 Pathway ImpactE2 Pathway ImpactMechanistic Causality
Substrate Sterics Favored by 1° (Fastest)Favored by 3° (Major)Steric clash at the

-carbon blocks backside attack; highly substituted alkenes are more stable (Zaitsev's rule).
Reagent Profile High Polarizability, Weak BaseStrong, Bulky BaseBulky bases cannot access the

orbital; strong bases rapidly deprotonate the

-carbon.
Temperature Favored at Low Temps (< 25 °C)Favored at High Temps (> 50 °C)Elimination increases molecular disorder (

); higher

makes the

term more negative 5[5].
Solvent Type Polar Aprotic (DMSO, Acetone)Polar Protic (EtOH,

)
Protic solvents hydrogen-bond to nucleophiles, reducing HOMO energy and basicity, which slows SN2 more than E22[2].
Validated Experimental Protocol: The Finkelstein Reaction

To guarantee high-fidelity substitution with minimal elimination, we utilize the Finkelstein reaction. This protocol is a self-validating system : it uses a weak base (Iodide) in a polar aprotic solvent (Acetone) where the byproduct's insolubility visually confirms the reaction's progress and thermodynamically drives the SN2 pathway via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to eliminate moisture (which acts as a protic interferent).

  • Substrate Solvation: Dissolve 10.0 mmol of your primary alkyl bromide in 20 mL of anhydrous acetone (a polar aprotic solvent that enhances nucleophilicity) 4[4].

  • Nucleophile Addition: Add 15.0 mmol (1.5 eq) of anhydrous Sodium Iodide (NaI). Iodide is an excellent nucleophile due to its large, polarizable electron cloud, but it is a very weak base (conjugate base of the strong acid HI), effectively neutralizing the E2 threat 1[1].

  • Temperature Control & Self-Validation: Stir the mixture at room temperature (20 °C) to suppress the entropic advantage of elimination 5[5]. Over 2-4 hours, observe the formation of a white precipitate (NaBr). Because NaBr is insoluble in acetone, its precipitation self-validates the forward trajectory of the SN2 reaction and prevents reversibility.

  • Workup: Filter the suspension through a Celite pad to remove the NaBr salts. Concentrate the filtrate under reduced pressure, then partition between diethyl ether and water to remove any residual unreacted NaI. Dry the organic layer over

    
     and concentrate to yield the pure alkyl iodide.
    

Workflow Step1 1. Preparation Dissolve R-X in Dry Acetone Step2 2. Reagent Addition Add 1.5 eq NaI (Weak Base) Step1->Step2 Step3 3. Temp Control Stir at 20°C (Minimize E2) Step2->Step3 Step4 4. Validation Observe NaX Precipitation Step3->Step4 Step5 5. Workup Filter Salts & Concentrate Step4->Step5

Self-validating workflow for the Finkelstein reaction prioritizing SN2 over E2.

References
  • Chemistry Steps. "The Role of Solvent in SN1, SN2, E1 and E2 Reactions." Chemistry Steps.[Link]

  • JoVE Science Education. "Predicting Products: Substitution vs. Elimination." JoVE. [Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Solvent." Master Organic Chemistry. [Link]

  • ACS Publications. "How Solvation Influences the SN2 versus E2 Competition." Journal of Organic Chemistry (via NIH). [Link]

Sources

Validation & Comparative

1H NMR characteristic peaks of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Characteristic Peaks of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various synthetic applications. Designed for researchers and drug development professionals, this document delves into the structural nuances revealed by proton NMR, offering a comparative analysis with a structurally similar analog to highlight the influence of the bromine substituent. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule featuring a cyclohexanone core, an ethyl ester, and a bromine atom at the α-position to the ketone. This arrangement of functional groups makes it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for its effective use, and ¹H NMR spectroscopy stands as the primary tool for this purpose. Understanding the chemical shifts, multiplicities, and coupling constants of its protons provides not only confirmation of its identity but also valuable insights into its stereochemistry and conformational preferences in solution.

Molecular Structure and Proton Environments

The interpretation of a ¹H NMR spectrum begins with a thorough understanding of the molecule's structure and the unique electronic environment of each proton. The structure of this compound presents several distinct proton signals.

Figure 1. Structure and Proton Labeling cluster_ring cluster_ester cluster_substituents C1 C1 C2 C2 C1->C2 H1 H1 C1->H1 C1_label C1_label C_ester C=O C3 C3 C2->C3 H2a H2a C2->H2a H2b H2b C2->H2b C2_label C2_label C4 C4 C3->C4 H3 H3 C3->H3 C3_label C3_label Br Br C3->Br C5 C5 C4->C5 C4_label C4_label O_keto =O C4->O_keto C6 C6 C5->C6 H5a H5a C5->H5a H5b H5b C5->H5b C5_label C5_label C6->C1 H6a H6a C6->H6a H6b H6b C6->H6b C6_label C6_label O_ester O C_ester->O_ester CH2_ester CH2 (a) O_ester->CH2_ester CH3_ester CH3 (b) CH2_ester->CH3_ester

Caption: Figure 1. Structure and Proton Labeling

The key proton environments are:

  • Ethyl Group: The methylene (-O-CH₂-, Ha) and methyl (-CH₃, Hb) protons.

  • Cyclohexane Ring:

    • H1: The methine proton at the ester-substituted carbon.

    • H2: Diastereotopic methylene protons adjacent to H1 and H3.

    • H3: The methine proton on the bromine-bearing carbon.

    • H5 & H6: Two pairs of diastereotopic methylene protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃. These predictions are based on established principles of substituent effects on chemical shifts.

Proton(s) Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Hₐ-O-CH₂ -CH₃~ 4.2Quartet (q)~ 7.12H
Hᵦ-O-CH₂-CH₃ ~ 1.3Triplet (t)~ 7.13H
H3-CH -Br~ 4.5 - 4.8Doublet of doublets (dd) or Multiplet (m)Varies1H
H1-CH -COOEt~ 2.8 - 3.1Multiplet (m)Varies1H
H2, H5, H6Ring -CH₂ -~ 2.0 - 2.9Multiplets (m)Varies6H

Causality Behind Predicted Shifts:

  • H3 (-CH-Br): This proton is directly attached to the carbon bearing the highly electronegative bromine atom. This causes significant deshielding, shifting its resonance far downfield to the ~4.5-4.8 ppm region. Its multiplicity will be complex, primarily a doublet of doublets due to coupling with the two H2 protons, but may appear as a multiplet depending on further couplings.

  • Hₐ (-O-CH₂-): The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift to approximately 4.2 ppm. The signal is split into a quartet by the three neighboring methyl protons.

  • H1 (-CH-COOEt): This methine proton is alpha to the carbonyl of the ester group, which deshields it to the ~2.8-3.1 ppm range.

  • H2, H5, H6 (Ring -CH₂-): These methylene protons are influenced by various factors. The H2 protons are deshielded by the adjacent bromine at C3. The H5 and H6 protons are alpha and beta to the ketone carbonyl group, respectively. This leads to a complex series of overlapping multiplets in the upfield region of the spectrum.

  • Hᵦ (-CH₃): The terminal methyl protons are the most shielded, appearing as a triplet around 1.3 ppm due to coupling with the adjacent methylene group.

Comparative Analysis: The Impact of the Bromine Substituent

To fully appreciate the spectral characteristics, it is instructive to compare the predicted data with the experimental data of a closely related, unsubstituted analog: ethyl 4-oxocyclohexane-1-carboxylate .[1][2]

Proton(s) This compound (Predicted δ, ppm) Ethyl 4-oxocyclohexane-1-carboxylate (Experimental δ, ppm)[1] Δδ (ppm) Reason for Shift
H3~ 4.5 - 4.8~ 2.4~ +2.2Strong deshielding by the electronegative bromine atom.
H2~ 2.5 - 2.9~ 2.1~ +0.6Moderate deshielding effect from the adjacent C-Br bond.
H1~ 2.8 - 3.1~ 2.8~ 0Minimal change, as it is relatively far from the bromine.
H5/H6~ 2.0 - 2.8~ 2.1 - 2.5Minor shiftsMinor inductive and conformational effects.
-OCH₂CH₃~ 4.2 / ~ 1.3~ 4.2 / ~ 1.3~ 0The substituent on the ring has a negligible effect on the distant ethyl group.

This comparison clearly demonstrates the powerful deshielding effect of the bromine atom, which is the most diagnostic feature in the spectrum. The presence of a signal in the 4.5-4.8 ppm region is a definitive indicator of the proton on the bromine-bearing carbon.

Conformational Considerations

The cyclohexanone ring exists predominantly in a chair conformation to minimize steric and torsional strain. The bulky ethyl carboxylate group is expected to preferentially occupy an equatorial position. For the bromine at C3, there is an equilibrium between axial and equatorial conformations.[3][4]

  • Equatorial Bromine: Generally favored to minimize 1,3-diaxial interactions.

  • Axial Bromine: Can be stabilized by dipole-dipole interactions between the C-Br and C=O bonds.[5][6]

The exact conformation influences the dihedral angles between adjacent protons, which in turn dictates the magnitude of the vicinal coupling constants (³J). A detailed analysis of these coupling constants, often requiring 2D NMR techniques, can provide precise information about the dominant conformation in solution. For instance, a large ³J value (8-12 Hz) between H3 and an H2 proton would suggest a trans-diaxial relationship.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Figure 2. NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard if needed (e.g., TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample and lock on solvent signal D->E F 6. Tune and shim the probe E->F G 7. Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) F->G H 8. Acquire the Free Induction Decay (FID) G->H I 9. Apply Fourier Transform to FID H->I J 10. Phase correction (zero- and first-order) I->J K 11. Baseline correction J->K L 12. Reference spectrum (TMS at 0 ppm or residual solvent peak) K->L M 13. Integrate peaks and analyze shifts/couplings L->M

Caption: Figure 2. NMR Data Acquisition Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single, easily identifiable residual solvent peak.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery between scans, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the residual CHCl₃ peak to δ 7.26 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is characterized by a highly deshielded methine proton signal (~4.5-4.8 ppm) corresponding to the proton alpha to the bromine atom. This key feature, along with the characteristic signals for the ethyl ester and the complex multiplets of the remaining cyclohexane ring protons, provides a definitive spectral fingerprint for the molecule. Comparative analysis with its unsubstituted analog, ethyl 4-oxocyclohexane-1-carboxylate, quantitatively demonstrates the powerful electron-withdrawing effect of the bromine substituent. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for accurate structural verification and further investigation of this important synthetic intermediate.

References

  • Abraham, R. J., & Griffiths, L. (n.d.). Conformational equilibria in halocyclohexanones, an NMR and solvation study. Scilit. Retrieved from [Link]

  • Allinger, N. L., & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XIV. Conformational equilibria of α-halocyclohexanones. Canadian Journal of Chemistry, 45(16), 1855–1861.
  • PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Zervos, M., et al. (1986). Proton NMR 2D conformational study of 2-selenated 3-substituted cyclohexanones. Evidence of trans diaxial conformers. The Journal of Organic Chemistry, 51(8), 1293–1300.
  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (2), 219-226.
  • Duarte, F. F., et al. (2000). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1341-1346.

Sources

Identifying alpha-bromo ketone moiety using IR spectroscopy

Technical Guide: Spectroscopic Identification of the -Bromo Ketone Moiety

Executive Summary

The

Infrared (IR) Spectroscopy

This guide details the identification of

Field Effect

The Mechanistic Basis: Inductive vs. Field Effects

To accurately identify an




The Inductive Effect (Through-Bond)

The electronegative bromine atom withdraws electron density through the


  • Result: A general increase in frequency (wavenumber, cm⁻¹) compared to the parent ketone.[1][2][3]

The Field Effect (Through-Space)

This is the critical differentiator for cyclic systems and stereochemical assignment. The "Field Effect" arises from the dipolar interaction between the


  • Equatorial Bromine (Parallel Dipoles): In a cyclic system (e.g., cyclohexanone), an equatorial bromine aligns its dipole nearly parallel to the carbonyl dipole. The resulting electrostatic repulsion forces the electrons in the

    
     bond closer together, shortening the bond and increasing the force constant.[3]
    
    • Shift: Significant increase (

      
      ).
      
  • Axial Bromine (Perpendicular Dipoles): An axial bromine orients its dipole nearly perpendicular to the carbonyl. The electrostatic interaction is minimized.

    • Shift: Negligible change from the parent ketone.

Diagnostic Frequency Ranges
Compound ClassConformationFrequency (

)
Shift (

)
Acyclic Ketone Rotational Avg.1715 - 1725 cm⁻¹+10 cm⁻¹
Cyclic Ketone (Parent) Chair~1715 cm⁻¹Reference

-Bromo Cyclic
Equatorial (cis) 1735 - 1745 cm⁻¹ +20-30 cm⁻¹

-Bromo Cyclic
Axial (gauche) 1715 - 1720 cm⁻¹ ~0-5 cm⁻¹

Critical Insight: If you brominate a cyclohexanone and see no shift in the carbonyl peak, the bromine is likely in the axial position. If the peak splits or shifts significantly higher, it is equatorial .

Comparative Analysis: IR vs. NMR vs. MS

While IR is the focus, a robust analytical strategy employs orthogonal methods. The table below objectively compares IR performance against NMR and MS for this specific moiety.

FeatureIR Spectroscopy

H NMR
Mass Spectrometry (MS)
Primary Utility Reaction monitoring; Stereochemical (axial/eq) assignment.Definitive structural proof; Quantification.Elemental composition; Molecular weight confirmation.[1][4]
Speed Fastest (<1 min). No solvent needed (ATR).Slow (requires deuterated solvent & shimming).Fast, but requires sample prep/ionization optimization.
Diagnostic Signal

shift (+20 cm⁻¹).

-H shift (

4.0-5.0 ppm).
Isotopic Cluster (

Br/

Br 1:1 ratio).
Stereochemistry Excellent (Field Effect).Good (

-coupling constants).
Poor (cannot distinguish stereoisomers easily).
Limitations Overlap with other carbonyls (esters); cannot prove position on chain.Solvent peaks; complexity in large molecules.Ionization suppression; fragmentation can lose Br.

Experimental Protocol: Synthesis & Monitoring

Objective: Monitor the

Materials
  • Substrate: Acetophenone (or Cyclohexanone).

  • Reagent: Pyridinium Tribromide (solid, safer alternative to liquid

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid or Dichloromethane.

  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

Workflow
  • Baseline Acquisition:

    • Apply 1 drop of the starting ketone to the ATR crystal.

    • Record the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Note the

      
       (e.g., Acetophenone: ~1685 cm⁻¹; Cyclohexanone: ~1715 cm⁻¹). Clean crystal with isopropanol.
      
  • Reaction Initiation:

    • Dissolve substrate in solvent. Add brominating agent (1.1 equivalents).[5]

    • Stir at room temperature (or reflux if using NBS).

  • Real-Time Monitoring (The "Aliquot Method"):

    • Every 15 minutes, remove a 50

      
      L aliquot.
      
    • Crucial Step: Perform a mini-workup (add to small vial of water/ethyl acetate) to remove the bulk acid/reagent which can obscure the IR region.

    • Spot the organic layer onto the ATR crystal. Wait 10 seconds for solvent evaporation.

    • Scan.

  • Endpoint Determination:

    • Look for the disappearance of the starting material peak.

    • Look for the appearance of the blue-shifted carbonyl peak (e.g.,

      
      -bromoacetophenone: ~1700-1705 cm⁻¹; 
      
      
      -bromocyclohexanone: ~1735 cm⁻¹).
Validated Decision Tree (Logic Flow)

GStartStart AnalysisCheckBaseMeasure Parent Ketone(e.g., 1715 cm⁻¹)Start->CheckBaseReactionPerform BrominationCheckBase->ReactionMeasureProductMeasure Product IRReaction->MeasureProductDecisionObserve Shift?MeasureProduct->DecisionHighShiftShift > +15 cm⁻¹(e.g., 1735 cm⁻¹)Decision->HighShiftYesNoShiftShift < 5 cm⁻¹(e.g., 1715 cm⁻¹)Decision->NoShiftNoConc1Conclusion:Equatorial Br (Cyclic)or Acyclic α-BrHighShift->Conc1Conc2Conclusion:Axial Br (Cyclic)or No ReactionNoShift->Conc2VerifyVerify with MS/NMRConc1->VerifyConc2->Verify

Figure 1: Analytical workflow for classifying

Stereochemical Visualization

Understanding the "Field Effect" requires visualizing the dipole alignment. The diagram below illustrates why the equatorial conformer results in a higher frequency shift.

Dipolescluster_0Equatorial Br (High Frequency)cluster_1Axial Br (Low Frequency)C1C=O DipoleInteraction1Dipoles Parallel(Repulsion)C1->Interaction1Br1C-Br DipoleBr1->Interaction1Result1Bond Stiffens(+20 cm⁻¹)Interaction1->Result1C2C=O DipoleInteraction2Dipoles Perpendicular(Neutral)C2->Interaction2Br2C-Br DipoleBr2->Interaction2Result2No Shift(Baseline)Interaction2->Result2

Figure 2: Mechanistic origin of the spectral shift. Parallel dipoles in the equatorial conformer cause electrostatic repulsion, increasing the C=O bond order.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Michigan State University (Reusch, W.). Infrared Spectroscopy: Ketones. Virtual Textbook of Organic Chemistry. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy Tutorial: Factors Affecting Carbonyl Frequencies. [Link]

A Scientist's Guide to Confirming Mono-bromination Using Isotopic Abundance Patterns

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise confirmation of molecular structure is paramount. Halogenation, particularly bromination, is a common strategy to modulate the pharmacological properties of a molecule. As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of how mass spectrometry, specifically the analysis of isotopic abundance patterns, serves as a definitive tool for confirming mono-bromination.

The Foundational Principle: Why Isotopes Matter in Mass Spectrometry

Mass spectrometry (MS) is a high-resolution analytical technique that differentiates chemical species based on their mass-to-charge ratio (m/z).[1] The existence of naturally occurring stable isotopes for many elements gives rise to a characteristic "isotopic fingerprint" in a mass spectrum.[1][2] For most common elements in organic chemistry (C, H, N, O), the heavier isotopes are present in low natural abundance.[3] However, elements like chlorine and bromine are notable exceptions, with significant abundances of heavier isotopes.[2][4] This unique property makes mass spectrometry an exceptionally powerful tool for identifying their presence in a molecule.[2][4]

Bromine possesses two stable isotopes, Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br), with nearly equal natural abundances of approximately 50.7% and 49.3%, respectively.[5][6] This near 1:1 ratio is the cornerstone of confirming bromination.[2][7] When a compound contains a single bromine atom, its mass spectrum will exhibit a pair of peaks for the molecular ion (the intact molecule that has been ionized). These peaks, referred to as the M and M+2 peaks, will be separated by two mass units and will have almost identical intensities.[2][7][8]

Distinguishing Mono-bromination from Other Possibilities: A Comparative Analysis

The power of isotopic pattern analysis lies in its ability to provide a clear, quantitative distinction between different halogenation states.

Table 1: Comparison of Expected Isotopic Patterns in Mass Spectrometry

Number of Bromine AtomsExpected Isotopic PeaksApproximate Intensity Ratio
0M100
1 (Mono-brominated)M, M+21:1
2 (Di-brominated)M, M+2, M+41:2:1

As illustrated in Table 1, the isotopic signature for a mono-brominated compound is a distinct doublet of equal intensity. This is in stark contrast to a non-brominated compound, which will show a single major molecular ion peak (M). Furthermore, a di-brominated compound will exhibit a characteristic triplet (M, M+2, and M+4 peaks) with an intensity ratio of approximately 1:2:1.[9] This clear differentiation provides a self-validating system for confirming the degree of bromination.

Experimental Workflow: From Sample to Spectrum

The following protocol outlines a standard approach for analyzing a potentially mono-brominated small molecule using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC system.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

  • GC-MS Instrumentation and Conditions:

    • Injector: Set the injector temperature to 250 °C to ensure rapid volatilization of the sample. A splitless injection is often preferred for analytical purposes to maximize the amount of sample reaching the detector.

    • GC Column: A standard non-polar column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) is typically suitable for a wide range of small molecules.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min. This gradual increase allows for the separation of components with different boiling points.

      • Final hold: Hold at 280 °C for 5 minutes to ensure all compounds have eluted from the column.

    • MS Interface: The transfer line temperature should be maintained at approximately 280 °C to prevent condensation of the analyte.

  • Mass Spectrometer Conditions (Electron Ionization - EI):

    • Ion Source Temperature: Typically set to 230 °C.

    • Electron Energy: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that can be compared to spectral libraries.[6][10]

    • Mass Range: Scan a broad range, for example, from m/z 50 to 500, to ensure capture of the molecular ion and significant fragment ions.

    • Data Acquisition: Operate in full scan mode to obtain a complete mass spectrum.

  • Identify the Molecular Ion Region: Locate the highest m/z peaks in the spectrum, which likely correspond to the molecular ion.

  • Look for the M and M+2 Pattern: For a mono-brominated compound, you should observe two peaks of nearly equal intensity separated by 2 m/z units.[2][7]

  • Confirm Fragmentation Patterns: Brominated compounds often exhibit characteristic fragmentation patterns, such as the loss of a bromine atom.[6] The resulting fragment ion will also show the characteristic M and M+2 isotopic pattern if it still contains the bromine atom.[5]

Visualizing the Confirmation Workflow

The logical flow of confirming mono-bromination can be represented by the following diagram.

MonoBromination_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration GC_MS GC-MS with EI Filtration->GC_MS Acquisition Acquire Full Scan Data GC_MS->Acquisition Identify_M_ion Identify Molecular Ion Region Acquisition->Identify_M_ion Check_Pattern Observe M and M+2 Peaks? Identify_M_ion->Check_Pattern Check_Ratio Intensity Ratio ~1:1? Check_Pattern->Check_Ratio Yes Not_Confirmed Mono-bromination Not Confirmed Check_Pattern->Not_Confirmed No Analyze_Fragments Analyze Fragmentation Check_Ratio->Analyze_Fragments Yes Check_Ratio->Not_Confirmed No Confirmed Mono-bromination Confirmed Analyze_Fragments->Confirmed

Caption: Workflow for confirming mono-bromination via GC-MS analysis.

Concluding Remarks

The near 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br provides an unambiguous signature for the presence of bromine in a molecule. By carefully performing mass spectrometry and analyzing the resulting isotopic patterns, researchers can confidently confirm the successful mono-bromination of their target compounds. This analytical rigor is a critical step in ensuring the structural integrity of novel chemical entities in drug development and other scientific endeavors.

References

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. [Link]

  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458. [Link]

  • Quora. (2018, June 6). Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes?[Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Cameron, A. E., & Lippert, E. L., Jr. (1954). NATURAL ABUNDANCE OF THE BROMINE ISOTOPES (Report No. K-1166). United States Atomic Energy Commission. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 6th Edition Ch 2 Problem 85b. [Link]

  • Atlas: School AI Assistant. (n.d.). Isotope Abundance Calculations in Chemistry. [Link]

  • Gross, R. A., Jr. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator, 8(3), 182–186. [Link]

  • The Organic Chemistry Tutor. (2020, June 29). How To Find The Percent Abundance of Each Isotope - Chemistry [Video]. YouTube. [Link]

  • Brainly. (2019, November 28). [FREE] Bromine has two isotopes, ^{79}\text{Br} and ^{81}\text{Br}, whose masses (78.9183 and 80.9163 amu) and. [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Stack Exchange. (2019, April 30). What do we learn from an isotope peak (or M+2 peak) in a mass spectrum?[Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Lee, T. D. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules. [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • Chad's Prep. (2018, September 20). 14.5 Isotope Effects in Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23–60. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Instructables. (2016, November 18). How to Read a Simple Mass Spectrum. [Link]

  • LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

  • University of Arizona. (n.d.). Bromine isotopic distributions. [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • Valkenborg, D., & Lemiere, F. (n.d.). The isotopic distribution conundrum. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES. [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Abundances %. [Link]

  • CK-12 Foundation. (n.d.). How can one calculate the relative abundance of two isotopes using intensity?[Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks - CIE A Level Chemistry Revision Notes. [Link]

  • University of Patras. (n.d.). Isotope Peaks of Ionic Fragments in Mass Spectrometry. [Link]

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Comparative Reactivity Guide: Ethyl 3-bromo- vs. 3-chloro-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity comparison: Ethyl 3-bromo- vs Ethyl 3-chloro-4-oxocyclohexane-1-carboxylate Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of fused heterocyclic pharmacophores—specifically tetrahydrobenzothiazoles and


-unsaturated enones—Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (Compound A)  is the superior electrophile compared to its 3-chloro analog (Compound B) .

While the chloro-derivative offers marginally better thermal stability and lower cost, the bromo-derivative exhibits a reaction rate approximately 50–100x faster in nucleophilic substitutions (


). This kinetic advantage allows for milder reaction conditions (lower temperature, absence of strong Lewis acids), which preserves the integrity of the sensitive ethyl ester moiety and prevents decarboxylation or hydrolysis byproducts often seen under the forcing conditions required for the chloro-analog.
Molecular Architecture & Theoretical Basis

The reactivity difference is governed fundamentally by the leaving group ability and the bond dissociation energy (BDE) of the carbon-halogen bond at the


-position to the ketone.
2.1 Structural Analysis

Both molecules function as


-halo ketones . The carbonyl group at C4 exerts an electron-withdrawing inductive effect, increasing the acidity of the C3 proton and the electrophilicity of the C3 carbon.
FeatureThis compoundEthyl 3-chloro-4-oxocyclohexane-1-carboxylate
Leaving Group (

)
Bromide (

)
Chloride (

)
C-X Bond Length ~1.94 Å~1.77 Å
C-X Bond Energy ~285 kJ/mol (Weaker)~339 kJ/mol (Stronger)
Leaving Group

(Conj. Acid)
-9 (HBr)-7 (HCl)
Primary Reactivity Mode Rapid

/ Soft Electrophile
Slow

/ Harder Electrophile
2.2 Conformational Considerations

In the cyclohexane chair conformation, the


-halogen prefers the axial  orientation due to dipole minimization with the carbonyl group (unlike the equatorial preference in simple alkyl halides).
  • Axial Attack: The nucleophile approaches from the equatorial trajectory.

  • Implication: The larger Bromine atom creates greater steric strain in the transition state if forced equatorial, but its longer bond length generally makes the

    
     orbital more accessible than the 
    
    
    
    , facilitating faster overlap with soft nucleophiles (e.g., sulfur in thioamides).
Synthetic Utility & Reactivity Profiles
3.1 Hantzsch Thiazole Synthesis (Primary Application)

The most common application for these scaffolds is the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate via condensation with thiourea or thioamides.

  • Bromo-Reactivity: Reacts spontaneously in refluxing ethanol within 1–2 hours. The mechanism proceeds via rapid displacement of the bromide by the sulfur nucleophile, followed by cyclization.

  • Chloro-Reactivity: Often requires prolonged reflux (12–24 hours) or the addition of a catalyst such as Sodium Iodide (Finkelstein condition) to generate the transient, more reactive iodo-intermediate.

3.2 Elimination to Enones

Both compounds can serve as precursors to Ethyl 4-oxocyclohex-2-ene-1-carboxylate (the


-unsaturated ketone).
  • Bromo: Elimination occurs readily with weak bases (e.g., Pyridine,

    
    ) at moderate temperatures.
    
  • Chloro: Requires stronger bases (e.g., DBU) or higher heat, which risks polymerizing the enone product.

Visualizing the Mechanism

The following diagram illustrates the kinetic advantage of the Bromo-derivative in the Hantzsch synthesis pathway.

HantzschMechanism Start Start: Ethyl 3-halo-4-oxocyclohexane -1-carboxylate Nu_Attack Nucleophilic Attack (Thiourea Sulfur) Start->Nu_Attack TS_Br Transition State (Br) Low Activation Energy Fast Nu_Attack->TS_Br X = Br TS_Cl Transition State (Cl) High Activation Energy Slow Nu_Attack->TS_Cl X = Cl Intermed S-Alkylated Intermediate TS_Br->Intermed TS_Cl->Intermed Requires Heat/Cat. Cyclization Cyclization & Dehydration Intermed->Cyclization Product Product: Tetrahydrobenzothiazole Cyclization->Product

Caption: Comparative reaction pathway showing the lower activation energy barrier for the Bromo-derivative during the rate-determining nucleophilic substitution step.

Experimental Protocols
Protocol A: Synthesis of Tetrahydrobenzothiazole (Using Bromo-Precursor)

Best for: High-throughput library synthesis, sensitive substrates.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 vol)

Step-by-Step:

  • Dissolution: Dissolve 2.49 g (10 mmol) of the bromo-ketoester in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 0.84 g (11 mmol) of thiourea in a single portion.

  • Reaction: Fit with a reflux condenser and heat to reflux (

    
    ) for 1.5 hours .
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a polar baseline spot (hydrobromide salt of product).
      
  • Workup: Cool to room temperature. The product often crystallizes directly as the HBr salt. Filter and wash with cold ethanol.

    • Alternative: If no precipitate, remove solvent in vacuo, suspend residue in saturated

      
      , and extract with DCM to obtain the free base.
      
Protocol B: Synthesis using Chloro-Precursor (Finkelstein Modification)

Best for: Cost reduction on multi-gram scale where heating is acceptable.

Reagents:

  • Ethyl 3-chloro-4-oxocyclohexane-1-carboxylate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Iodide (0.1 eq - Catalyst)

  • Ethanol (Absolute)

Step-by-Step:

  • Catalyst Activation: Dissolve the chloro-ketoester and NaI in ethanol. Stir at room temperature for 15 minutes to allow partial halogen exchange (forming the transient

    
    -iodo species).
    
  • Addition: Add thiourea.

  • Reaction: Reflux for 16–24 hours .

    • Note: Without NaI, reaction times can exceed 48 hours and yields drop due to competing thermal decomposition.

Comparative Data Summary

The following table summarizes experimental observations when reacting both substrates with 2-aminopyridine (to form fused imidazo[1,2-a]pyridines).

MetricThis compoundEthyl 3-chloro-4-oxocyclohexane-1-carboxylate
Reaction Time (Reflux EtOH) 2 Hours18 Hours
Yield (Isolated) 88%65%
Byproducts Minimal (<5%)Dehydrohalogenation (Enone) observed (~15%)
Storage Stability Low (Store at -20°C, dark)High (Stable at 4°C)
Lachrymator Potential High (Potent irritant)Moderate
Workflow Decision Logic

Use the diagram below to select the appropriate precursor for your specific constraint.

DecisionTree Start Select Precursor Constraint Primary Constraint? Start->Constraint Speed Speed / Yield Constraint->Speed High Value Target Cost Cost / Stability Constraint->Cost Bulk Scale-up Bromo Use Bromo-Analog (Protocol A) Speed->Bromo Chloro Use Chloro-Analog (Protocol B + NaI) Cost->Chloro

Caption: Decision matrix for selecting the optimal halogenated precursor based on project constraints.

References
  • Hantzsch, A. (1887).[3][4] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Smolecule. (2023).[4][5][6] "Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Synthesis and Reactivity Profile." Smolecule Chemical Database.

  • BenchChem. (2025).[7] "Comparative Reactivity of

    
    -Halo Ketones: Bromide vs Chloride Leaving Groups." BenchChem Application Notes. 
    
  • OpenStax. (2023). "Alpha Halogenation of Aldehydes and Ketones." Chemistry LibreTexts.

  • ChemicalBook. (2026). "Ethyl 3-oxocyclohexane-1-carboxylate Properties and Synthesis." ChemicalBook Registry.

Sources

Technical Characterization Guide: Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate , specifically addressing the query regarding its melting point data.

Editorial Note on Physical State: Contrary to common expectations for halogenated intermediates, pure this compound is typically isolated as a viscous yellow oil at room temperature, not a crystalline solid. Consequently, "melting point" data in the traditional sense is not the primary characterization metric. This guide compares its physical properties, stability, and handling requirements against its precursors and isomeric alternatives.

Executive Summary: Physical State & Characterization

For researchers and drug development professionals, understanding the phase behavior of this scaffold is critical for process design. While the non-brominated precursor is a stable liquid, the introduction of the bromine atom at the C3 position creates a stereocenter, often resulting in a mixture of diastereomers (cis/trans) that suppresses crystallization.

PropertyTarget Product (3-Bromo)Precursor (Non-Bromo)Regio-Isomer (2-Oxo)
Compound This compound Ethyl 4-oxocyclohexanecarboxylate Ethyl 3-bromo-2-oxocyclohexanecarboxylate
CAS Number 39086-05-0 17159-79-430132-23-1
Physical State (RT) Viscous Yellow Oil Clear Colorless LiquidLight Yellow Oil
Melting Point N/A (Liquid at RT) < 0 °CN/A (Liquid at RT)
Boiling Point Decomposes upon distillation150–152 °C (40 mmHg)Decomposes
Stability Low (Prone to dehydrobromination)High (Stable ester/ketone)Moderate
Primary ID Method NMR (

H,

C), Mass Spec
GC-MS, Refractive IndexNMR

Key Insight: The lack of a sharp melting point is due to the presence of diastereomers (cis- and trans- isomers relative to the carboxylate and bromine). Attempts to crystallize this intermediate often fail unless a single stereoisomer is isolated via chiral chromatography (SFC).

Comparative Performance Analysis

This section evaluates the target compound against alternative building blocks used in heterocycle synthesis (e.g., Hantzsch thiazole synthesis).

A. Stability vs. Reactivity Profile
  • Target (3-Bromo-4-oxo): Highly reactive electrophile. The

    
    -bromo ketone moiety is susceptible to nucleophilic attack but also prone to thermal elimination of HBr to form 
    
    
    
    -unsaturated ketones (ethyl 4-oxocyclohex-2-enecarboxylate).
    • Storage Requirement: Must be stored at -20°C under inert gas (Ar/N

      
      ) to prevent darkening and decomposition.
      
  • Alternative (4-Bromo-3-oxo): Often thermodynamically less stable due to ring strain differences if the bromine is axial.

  • Precursor (4-Oxo): Chemically robust. Can be stored at room temperature.[1]

B. Purification Efficiency
  • Target: Purification by high-vacuum distillation is risky due to thermal instability. Flash column chromatography (SiO

    
    ) is the standard, but prolonged exposure to silica can catalyze dehydrobromination.
    
  • Precursor: Easily purified by vacuum distillation.

Experimental Methodology

The following protocol describes the synthesis and isolation, confirming the physical state described above.

Protocol:

-Bromination of Ethyl 4-oxocyclohexanecarboxylate

Objective: Selective monobromination at the C3 position.

  • Reagents:

    • Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[2]

    • Brominating Agent: Molecular Bromine (Br

      
      ) or N-Bromosuccinimide (NBS)
      
    • Catalyst: HBr (cat.) or NH

      
      OAc (for NBS)
      
    • Solvent: Diethyl ether (Et

      
      O) or CCl
      
      
      
      (classic), Dichloromethane (DCM) (modern)
  • Step-by-Step Workflow:

    • Dissolution: Dissolve substrate in dry Et

      
      O at 0°C.
      
    • Addition: Add Br

      
       dropwise over 30 minutes. The solution will initially turn red, then fade as Br
      
      
      
      is consumed.
    • Reaction: Stir at 0°C

      
       RT for 2-4 hours. Monitor by TLC (visualization: UV/PMA).
      
    • Quench: Wash with saturated NaHCO

      
       (to neutralize HBr) and Na
      
      
      
      S
      
      
      O
      
      
      (to remove excess Br
      
      
      ).
    • Isolation: Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo at < 30°C.
      
    • Result: A yellow oil is obtained.[3]

  • Self-Validating Check:

    • NMR Validation: Look for the disappearance of

      
      -protons of the ketone and appearance of the CH-Br multiplet at 
      
      
      
      4.2–4.5 ppm.
    • Purity Check: If the oil solidifies, it indicates high diastereomeric purity or decomposition to a solid acid derivative.

Visualization of Synthesis & Characterization Logic

The following diagrams illustrate the synthesis pathway and the decision logic for characterization, emphasizing why "Melting Point" is replaced by spectroscopic validation.

Figure 1: Synthesis and Degradation Pathways

SynthesisPath Precursor Ethyl 4-oxocyclohexane- 1-carboxylate (Liquid) Bromination Bromination (Br2 / Et2O, 0°C) Precursor->Bromination Activation Target Ethyl 3-bromo-4-oxocyclohexane- 1-carboxylate (Yellow Oil) Bromination->Target Electrophilic Subst. Elimination Elimination Product (Ethyl 4-oxocyclohex-2-ene- 1-carboxylate) Target->Elimination Heat / Base (-HBr)

Caption: Synthesis of the target bromo-ester from its precursor, highlighting the risk of thermal elimination to the unsaturated byproduct.

Figure 2: Characterization Decision Tree

CharLogic Sample Isolated Sample (Crude Reaction Mixture) StateCheck Physical State Check @ 25°C Sample->StateCheck IsSolid Solid? StateCheck->IsSolid YesPath Measure Melting Point (Rare/Pure Isomer) IsSolid->YesPath Yes NoPath Viscous Oil (Standard Outcome) IsSolid->NoPath No Analyze Required Analysis: 1. 1H-NMR (Purity) 2. LC-MS (Identity) YesPath->Analyze NoPath->Analyze

Caption: Decision logic for characterizing the target compound. Due to its oily nature, NMR is prioritized over melting point determination.

References
  • PubChem. (2025).[4] Ethyl 4-oxocyclohexanecarboxylate (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2015). Isoindoline inhibitors of ROR-gamma - US9845308B2. (Describes isolation as "yellow oil").[3][5] Retrieved from

Sources

HPLC retention time comparison with non-brominated starting material

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of HPLC Retention Profiles: Brominated Products vs. Non-Brominated Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), bromination is a pivotal transformation used to enhance metabolic stability or introduce a handle for cross-coupling. However, the incomplete conversion of non-brominated starting material (SM) represents a critical quality attribute (CQA) that must be monitored.

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of brominated products versus their non-brominated precursors. It synthesizes mechanistic theory with practical method development strategies to ensure robust separation and quantification.

Mechanistic Basis of Separation

To develop a self-validating separation method, one must understand the physicochemical drivers at play. The separation of a hydrogen-substituted precursor from its bromine-substituted analog in Reversed-Phase HPLC (RP-HPLC) is governed primarily by hydrophobicity and molecular volume .

The "Halogen Effect" on Retention
  • Lipophilicity (

    
    ):  Bromine is significantly more lipophilic than Hydrogen. Replacing a Hydrogen atom with Bromine typically increases the partition coefficient (
    
    
    
    ) of the molecule by approximately 0.86 to 1.1 units . In a C18 (octadecylsilane) system, this drives the equilibrium toward the stationary phase, resulting in longer retention times (
    
    
    )
    for the brominated product.
  • Van der Waals Forces: Bromine has a larger Van der Waals radius (1.85 Å) compared to Hydrogen (1.20 Å). This increased surface area enhances non-polar interactions with the alkyl chains of the stationary phase.

  • Polarizability: While Bromine is electronegative, it is also highly polarizable (soft). On specific stationary phases (like Phenyl-Hexyl), this allows for unique

    
     or charge-transfer interactions that can be manipulated by solvent choice.[1]
    

Comparative Analysis: Performance & Selectivity

The following table summarizes the expected chromatographic behavior of a generic drug scaffold (


) versus its brominated analog (

) under standard RP-HPLC conditions.

Table 1: Comparative Chromatographic Metrics

ParameterNon-Brominated Precursor (

)
Brominated Product (

)
Mechanistic Cause
Retention Time (

)
Elutes Earlier (

)
Elutes Later (

)
Increased Hydrophobicity (

)
Peak Width Generally SharperSlightly BroaderSlower mass transfer due to molecular size
UV Absorbance Baseline

Red-shifted

Auxochromic effect of Halogen
Tailing Factor (

)
Typically < 1.2Risk of

Potential interaction with residual silanols
Stationary Phase Selection Guide

While C18 is the workhorse, "difficult" separations (e.g., regioisomers of bromination) require alternative selectivities.

  • C18 (Octadecyl): The default choice. Relies purely on hydrophobic discrimination. Excellent for separating

    
     from 
    
    
    
    where
    
    
    is large.
  • Phenyl-Hexyl: Highly Recommended. The phenyl ring provides

    
     interactions.[1] Bromine's electron-withdrawing nature alters the electron density of the aromatic ring it is attached to, creating a distinct "selectivity wedge" compared to the non-brominated ring.
    

Visualizing the Separation Mechanism

The following diagram illustrates the differential interaction of the analytes with a C18 stationary phase, highlighting the "Hydrophobic Grip" that delays the brominated compound.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase Interaction (C18) cluster_2 Elution Order Start Injection NonBr Non-Brominated (R-H) Low Lipophilicity Weak Interaction Start->NonBr Flow Br Brominated (R-Br) High Lipophilicity Strong Van der Waals Start->Br Flow Det_H Elutes 1st (Short tR) NonBr->Det_H Fast Partitioning Det_Br Elutes 2nd (Long tR) Br->Det_Br Retained by C18 Chains

Figure 1: Differential partitioning mechanism in Reversed-Phase HPLC. The brominated compound interacts more strongly with the C18 ligands, resulting in delayed elution.

Experimental Protocol: Method Development

This protocol is designed to be a self-validating system . By including a "Blank" and a "Spiked" sample, you confirm that the peaks observed are genuine and resolved.

Reagents & Equipment
  • System: HPLC with UV/Vis (PDA recommended for peak purity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm) OR Phenyl-Hexyl equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control).[2]

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow
  • Preparation of Standards:

    • Stock A (Precursor): Dissolve 10 mg Non-Brominated SM in 10 mL MeOH.

    • Stock B (Product): Dissolve 10 mg Brominated Product in 10 mL MeOH.

    • System Suitability Soln (SST): Mix 100 µL Stock A + 100 µL Stock B + 800 µL Diluent. Target: 1:1 ratio.

  • Gradient Screening (Generic):

    • Flow: 1.0 mL/min.[3]

    • Temp: 30°C.

    • Gradient: 5% B to 95% B over 15 minutes. Hold 3 min.

  • Data Analysis & Optimization:

    • Inject SST.

    • Expectation: Precursor (SM) elutes first. Product elutes second.

    • Resolution Check: Calculate

      
      . If 
      
      
      
      , switch organic modifier to Methanol (MeOH). Note: MeOH enhances selectivity on Phenyl-columns due to
      
      
      interaction exposure.[1]
  • Verification:

    • Inject Stock A alone to confirm retention time of the impurity.

    • Inject Stock B alone to confirm retention time of the product.

Troubleshooting & Optimization Logic

If separation is poor, use the following logic tree to troubleshoot. This utilizes the "Triangle of Selectivity" (Solvent, Column, Temperature).

LogicTree Problem Problem: Poor Resolution (Rs < 1.5) Check Check Elution Order Problem->Check Decision1 Are peaks co-eluting? Check->Decision1 Action1 Switch Solvent ACN -> MeOH Decision1->Action1 Try first (Cheapest) Action2 Switch Column C18 -> Phenyl-Hexyl Action1->Action2 If fails Action3 Adjust pH (If ionizable groups present) Action2->Action3 If fails

Figure 2: Troubleshooting logic for optimizing separation of halogenated analogs.

Expert Insights (The "Senior Scientist" Note)

  • The Methanol Effect: On Phenyl-Hexyl columns, Acetonitrile can suppress

    
     interactions because the solvent's own 
    
    
    
    electrons compete for the stationary phase. Using Methanol often dramatically increases the resolution between aromatic precursors and their brominated derivatives by allowing the stationary phase's phenyl rings to interact fully with the analyte's halogenated ring [1].
  • Mass Spec Considerations: If using LC-MS, remember that Bromine has a distinct isotopic pattern (

    
     and 
    
    
    
    in a ~1:1 ratio). This "M+2" signature is a definitive confirmation of the brominated product's peak identity, distinguishing it instantly from the non-brominated precursor [2].

References

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Application Note. Available at: [Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Publication 5990-4711EN. Available at: [Link]

  • Advanced Materials Technology. Enhanced Selectivity With the HALO® 160 Å Phenyl-Hexyl Column. Application Note. Available at: [Link]

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Safety Operating Guide

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Safety Summary

Operational Directive: Treat this compound as a High-Hazard Lachrymator and Alkylating Agent .

Unlike standard organic intermediates, this compound possesses an


-halo ketone motif. This structural feature renders it highly reactive toward biological nucleophiles (proteins/DNA) and capable of inducing severe respiratory and ocular irritation (tearing) even at low vapor concentrations. Disposal protocols must prioritize vapor containment  and chemical deactivation  over simple waste aggregation.

Immediate Classification for Disposal:

  • Waste Stream: Halogenated Organic Solvent Waste.

  • RCRA Characteristic: Likely D001 (Ignitable) if flash point < 60°C; always treat as Toxic due to alkylating potential.

  • Key Hazard: Lachrymator / Corrosive / Mutagen Suspect.

Chemical Profile & Hazard Logic (E-E-A-T)

To handle this chemical safely, one must understand the causality of its hazards.

FeatureStructural OriginOperational Implication
Lachrymatory Effect

-Bromo Ketone moiety (C-Br adjacent to C=O)
Vapors attack TRPA1 channels in eyes/lungs. Zero-tolerance for open-bench handling.
Alkylating Potential Electrophilic Carbon at C3Reacts irreversibly with biological thiols/amines. Potential mutagen. Skin contact requires immediate decontamination.
Combustibility Ethyl Ester groupFlammable/Combustible. Incompatible with oxidizers.
Persistence Halogenated Cyclohexane RingResistant to standard biological breakdown.[1] Must be incinerated via high-temperature hazardous waste streams.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE is mandatory for any manipulation, including disposal.

PPE CategorySpecificationRationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary containment. Do not rely on N95 masks; vapors penetrate particulates filters.
Hand Protection Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner)

-Halo ketones permeate latex instantly. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses do not seal against lachrymatory vapors.
Skin/Body Tyvek® Sleeves or Apron Protects wrists/chest from splash during liquid transfer.

Operational Disposal Workflow

This protocol ensures the compound is isolated and identified correctly to prevent downstream accidents at the incineration plant.

Phase A: Preparation & Quenching (The "Senior Scientist" Protocol)

While not strictly required by all EHS departments, chemically quenching the active halide is the safest practice for high-concentration leftovers or spills.

The Thiosulfate Quench Method:

  • Prepare a 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • Dilute the this compound in a non-halogenated solvent (e.g., Ethanol or Acetone).

  • Slowly add the Thiosulfate solution to the organic layer.

    • Mechanism:[2][3][4] The thiosulfate anion acts as a nucleophile, displacing the bromide to form a Bunte salt (water-soluble, non-volatile, non-lachrymatory).

  • Stir for 30 minutes in the fume hood.

  • Dispose of the resulting mixture as Halogenated Aqueous/Organic Waste .

Phase B: Standard Waste Segregation

If quenching is not feasible, follow this direct disposal route:

  • Container Selection: Use a Glass or HDPE container. Avoid metal cans (corrosion risk from hydrolysis to HBr).

  • Segregation:

    • DO: Combine with other Halogenated Solvents (Dichloromethane, Chloroform).[5]

    • DO NOT: Mix with strong oxidizers (Nitric acid) or strong bases (risk of polymerization/exotherm).

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: "this compound, Ethanol (if rinsed)".

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Flammable (if in solvent).

    • Critical Note: Write "LACHRYMATOR" in bold red marker on the tag. This warns waste handlers to open the drum only in ventilated areas.

Phase C: Glassware Decontamination

Never wash contaminated glassware in an open sink.

  • Rinse glassware with Acetone or Ethanol inside the fume hood.

  • Collect the First Rinse into the Halogenated Waste container.

  • Repeat rinse.[4]

  • Only after the organic residue is removed should the glassware move to the sink for soap/water washing.

Emergency Response: Spill Protocol

In the event of a spill outside the fume hood, immediate evacuation is often required due to the lachrymatory nature.

SpillResponse Start SPILL DETECTED Assess Is spill inside Fume Hood? Start->Assess Evacuate EVACUATE LAB Alert EHS immediately Assess->Evacuate NO (Outside Hood) Contain Close Sash Post Warning Sign Assess->Contain YES (Inside Hood) PPE Don PPE: Goggles, Double Nitrile, Lab Coat Contain->PPE Absorb Cover with Vermiculite or Absorbent Pads PPE->Absorb Deactivate Apply 10% Sodium Thiosulfate to absorbent (Quench) Absorb->Deactivate Recommended Collect Collect into Sealed Bag Label as Hazardous Waste Deactivate->Collect Clean Wash Surface with Soap/Water Collect->Clean

Figure 1: Decision logic for spill response. Note that spills outside the hood often require professional EHS intervention due to respiratory risks.

Waste Classification Decision Tree

Use this logic to determine the final destination of your waste container.

WasteLogic Input This compound Waste HalogenCheck Contains Halogens? (Br, Cl, F) Input->HalogenCheck Stream Halogenated Organic Waste HalogenCheck->Stream YES (Bromine) Labeling Label: Toxic, Lachrymator Stream->Labeling Treatment High Temp Incineration (Required for Halogens) Labeling->Treatment

Figure 2: Waste stream classification logic ensuring compliance with EPA/RCRA standards for halogenated organics.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6]

  • Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: Ethyl bromoacetate (Analogue for Hazard Classification).

  • U.S. Environmental Protection Agency (EPA). (2024).[9] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[10]

  • Organic Syntheses. (1976). Bromination of Ketones: General Procedures and Safety. Organic Syntheses, Coll. Vol. 6, p.193.

Sources

Personal protective equipment for handling Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Compound Class:


-Halo Ketone / Halogenated Ester
Primary Hazard: Potent Lachrymator & Alkylating Agent [1][2]

As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient for this compound. The structural motif (3-bromo-4-oxo) classifies this molecule as an


-bromo ketone.[1][2] These compounds are historically significant as tear gas agents (e.g., bromoacetone).

The Critical Risk: Inhalation or eye contact with trace vapors will cause immediate, debilitating tearing (lachrymation) and respiratory distress. Furthermore, as an alkylating agent, it possesses significant potential for skin sensitization and DNA interaction.

Operational Mandate:

  • Zero-Exposure Tolerance: All handling must occur within a certified chemical fume hood.[1][2]

  • Vapor Containment: All glassware and waste must be chemically quenched or sealed before removal from the hood.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against halogenated esters, which can permeate nitrile rapidly.[1] The presence of the ketone and ester functional groups facilitates permeation, while the halogen moiety adds toxicity.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® / Norfoil (Laminate) Liners Provides broad-spectrum resistance to halogenated organics and ketones where nitrile fails.[1][2]
Hand Protection (Outer) Nitrile (Minimum 5 mil) Worn over the laminate liners to provide dexterity and mechanical protection.[1][2]
Eye & Face Chemical Splash Goggles (Indirect Vent) Safety glasses are inadequate.[1][2] Vapors can bypass glasses; goggles seal the eyes from lachrymatory vapors.[1][2]
Respiratory Engineering Control (Fume Hood) Mandatory. Do not rely on respirators for routine handling.[1][2] Use hood with sash at lowest working height.[1][2]
Body Tyvek® Lab Coat or Chemical Apron Standard cotton coats absorb vapors.[1][2] Use an impervious apron if handling volumes >10 mL.[2]

Operational Protocol: Handling & Synthesis

This workflow is designed to prevent "lab contamination"—where invisible vapors cause colleagues across the room to start crying.[1][2]

A. Weighing and Transfer

Do not weigh this compound on an open benchtop balance. [1][2]

  • Tare Method: Tare your receiving flask (with a stopper) on the balance.

  • Transfer: Move the flask and the chemical container to the fume hood.

  • Addition: Add the approximate amount of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate inside the hood.

  • Seal: Tightly stopper the flask before moving it back to the balance to check the final weight.

  • Iterate: Repeat as necessary. Never open the stock bottle outside the hood.[1][2]

B. Reaction & Quenching

-Bromo ketones are thermally unstable and sensitive to light.[1][2]
  • Temperature: Maintain low temperatures (0°C to RT) to prevent elimination of HBr.

  • Quenching (Decontamination): Before glassware leaves the hood, rinse it with a solution of dilute aqueous ammonia or sodium thiosulfate .[1] This reacts with the alkyl bromide, destroying the lachrymatory properties.

C. Workflow Visualization

HandlingProtocol cluster_Hood INSIDE FUME HOOD (Zone 0) Start Start: Chemical Retrieval PPE_Check PPE Check: 1. Goggles 2. Laminate Liners 3. Nitrile Outer Start->PPE_Check Hood_Check Engineering Check: Fume Hood Flow > 100 fpm PPE_Check->Hood_Check Transfer Transfer/Weighing (Closed vessels only) Hood_Check->Transfer Reaction Reaction Execution Transfer->Reaction Quench Decontamination Step: Rinse glassware with Na2S2O3 or dilute NH3 Reaction->Quench Waste_Seg Waste Segregation: Halogenated Stream Quench->Waste_Seg Exit Doffing & Exit Waste_Seg->Exit Glassware Safe

Figure 1: Safe handling workflow emphasizing the critical decontamination step prior to removing equipment from containment.

Emergency Response & Spill Management

Scenario: A 10 mL vial drops and shatters inside the fume hood.

  • Immediate Action: Lower the sash fully. Alert nearby personnel to move away.

  • Assessment: Do not attempt cleanup if you are experiencing eye irritation.[1][2]

  • Neutralization:

    • Prepare a slurry of Sodium Carbonate (

      
      )  or Sodium Thiosulfate .[1][2]
      
    • Gently pour over the spill (working from the outside in) to neutralize the acid (HBr) and quench the alkyl bromide.[1][2]

  • Cleanup: After 15 minutes of contact time, absorb with vermiculite or spill pads.[1][2] Double bag the waste.

Scenario: Exposure (Skin/Eyes).[1][2][3][4][5][6]

  • Eyes: Flush for 15 minutes immediately.[1][2][5][6] Force eyelids open. The lachrymatory effect causes involuntary closing; you must fight this reflex.[1][2]

  • Skin: Wash with soap and water.[1][2] Do not use ethanol (increases absorption).[1][2]

Waste Disposal Logistics

Proper disposal is critical to prevent downstream hazards for waste handlers.[1][2]

Waste StreamClassificationDisposal Code (Generic)Notes
Primary Liquid Halogenated Organic F002 / D001 Do not mix with strong oxidizers or acids.[1][2]
Solid Waste Halogenated Debris N/A Contaminated gloves, spill pads, and paper towels must be double-bagged and sealed.
Glassware Chemically Contaminated N/A MUST be rinsed/quenched before disposal in glass bins.[1][2] Unrinsed glassware off-gassing in a glass bin is a major lab hazard.[1][2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][7] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor.[1][2] [Link]

  • Organic Syntheses.Handling of Lachrymatory Alpha-Bromo Ketones. (General procedure reference for

    
    -bromo ketones). [Link]
    

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.